molecular formula C16H12O5 B12107605 7,3'-Dihydroxy-5'-methoxyisoflavone

7,3'-Dihydroxy-5'-methoxyisoflavone

Cat. No.: B12107605
M. Wt: 284.26 g/mol
InChI Key: CJAXVEMKKDGDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,3'-Dihydroxy-5'-methoxyisoflavone is a natural product found in Dalbergia odorifera with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O5/c1-20-12-5-9(4-11(18)6-12)14-8-21-15-7-10(17)2-3-13(15)16(14)19/h2-8,17-18H,1H3

InChI Key

CJAXVEMKKDGDQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

Foundational & Exploratory

The Unveiling of 7,3'-Dihydroxy-5'-methoxyisoflavone: A Technical Guide to Its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the isoflavone (B191592) 7,3'-Dihydroxy-5'-methoxyisoflavone. This document outlines its primary natural source, detailed experimental protocols for its isolation and characterization, and quantitative data where available.

Core Focus: this compound

This compound is a specific isoflavonoid (B1168493) that has been identified in the plant kingdom. Isoflavonoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their potential biological activities.

Natural Provenance

The primary documented natural source of this compound is the heartwood of Dalbergia odorifera, a species of legume in the Fabaceae family.[1] This plant, also known as fragrant rosewood, is a valuable resource in traditional medicine and has been the subject of extensive phytochemical analysis.[1][2][3][4] While other flavonoids are abundant in Dalbergia odorifera, this specific isoflavone has been successfully identified as one of its chemical constituents.[1]

Quantitative Analysis

While specific quantitative data for this compound in Dalbergia odorifera is not extensively detailed in the reviewed literature, methods for the general quantification of flavonoids from this plant have been established. These methods, primarily utilizing Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), have been successfully applied to determine the concentrations of various flavonoids, including sativanone (B1253008) and 3′-O-methylviolanone, which are found in significant quantities.[3] A study on the leaves of Dalbergia odorifera reported the extraction yields of other isoflavonoids like prunetin, tectorigenin, genistein, and biochanin A, with yields reaching up to 2.448 mg/g of dry weight for biochanin A.[5][6] Researchers can adapt these established protocols for the precise quantification of this compound.

Table 1: Quantitative Data of Select Isoflavonoids from Dalbergia odorifera Leaves

IsoflavonoidMaximum Extraction Yield (mg/g dry weight)Reference
Prunetin1.204[5][6]
Tectorigenin1.057[5][6]
Genistein0.911[5][6]
Biochanin A2.448[5][6]

Experimental Protocols

The following section details a generalized experimental workflow for the isolation and characterization of this compound from Dalbergia odorifera. These protocols are compiled from established methodologies for flavonoid extraction from this plant species.

Extraction

A common and effective method for extracting flavonoids from Dalbergia odorifera is ultrasonication with a hydroalcoholic solvent.[3]

  • Sample Preparation: The heartwood of Dalbergia odorifera is dried and ground into a fine powder.

  • Extraction Solvent: A 70% (v/v) methanol (B129727) in water solution is typically used.[3]

  • Procedure:

    • A specific mass of the powdered plant material (e.g., 200 mg) is mixed with a defined volume of the extraction solvent (e.g., 25 mL).[3]

    • The mixture is subjected to ultrasonication for a designated period (e.g., 45 minutes) at a controlled temperature (e.g., 40°C).[3]

    • After extraction, the solution is cooled to room temperature and the weight is adjusted to the original weight with the extraction solvent to compensate for any evaporation.[3]

    • The mixture is then centrifuged to separate the solid plant material from the supernatant.[3]

    • The supernatant, containing the extracted flavonoids, is filtered through a 0.22 µm membrane filter prior to analysis.[3]

Isolation and Purification

For the isolation of individual flavonoids, including this compound, column chromatography is a standard technique.

  • Chromatographic Media: Silica (B1680970) gel and Sephadex LH-20 are commonly employed for the separation of flavonoids from Dalbergia odorifera extracts.[4]

  • Procedure:

    • The crude extract is concentrated under reduced pressure to obtain a residue.

    • The residue is then loaded onto a silica gel column.

    • Elution is performed using a gradient of solvents with increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Fractions rich in the desired isoflavone can be further purified using a Sephadex LH-20 column, typically eluting with methanol, to remove remaining impurities.

Characterization

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the structure of this compound.

Logical Workflow for Isolation and Identification

The following diagram illustrates the logical workflow for the isolation and identification of this compound from Dalbergia odorifera.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization PlantMaterial Dalbergia odorifera (Heartwood Powder) Ultrasonication Ultrasonic Extraction (45 min, 40°C) PlantMaterial->Ultrasonication Solvent 70% Methanol Solvent->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration CrudeExtract Crude Flavonoid Extract Filtration->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel TLC TLC Monitoring SilicaGel->TLC Sephadex Sephadex LH-20 Column Chromatography TLC->Sephadex IsolatedCompound Isolated 7,3'-Dihydroxy- 5'-methoxyisoflavone Sephadex->IsolatedCompound MS Mass Spectrometry (ESI-MS, HRMS) IsolatedCompound->MS NMR NMR Spectroscopy (1H, 13C, 2D) IsolatedCompound->NMR StructureElucidation Structure Elucidation MS->StructureElucidation NMR->StructureElucidation

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the proposed biosynthetic pathway of the naturally occurring isoflavone (B191592), 7,3'-Dihydroxy-5'-methoxyisoflavone. While this specific pathway has not been fully elucidated in published literature, this document constructs a scientifically plausible route based on established principles of isoflavonoid (B1168493) biosynthesis and the known functions of relevant enzymes. This guide aims to provide a foundational understanding for researchers interested in the metabolic engineering of novel isoflavonoids and for professionals in drug development exploring the therapeutic potential of this unique compound.

The Core Phenylpropanoid and Isoflavonoid Pathways: A Primer

The biosynthesis of all isoflavonoids, including this compound, originates from the general phenylpropanoid pathway. This central metabolic route in plants converts the amino acid L-phenylalanine into a variety of phenolic compounds. The initial steps involve a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), which produce p-Coumaroyl-CoA, a key metabolic node.[1][2]

From p-Coumaroyl-CoA, the pathway branches into flavonoid and isoflavonoid biosynthesis. Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin (B18129) chalcone.[1] This chalcone is then stereospecifically cyclized by Chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin.[1]

The committed step in isoflavonoid biosynthesis is the conversion of a flavanone intermediate into a 2-hydroxyisoflavanone (B8725905), a reaction catalyzed by Isoflavone synthase (IFS), a cytochrome P450 enzyme.[3][4] Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the basic isoflavone skeleton.[4]

Proposed Biosynthetic Pathway of this compound

The formation of this compound requires specific hydroxylation and methylation events targeting the B-ring of the isoflavone structure. Based on the known substrate specificities of hydroxylases and O-methyltransferases in flavonoid and isoflavonoid metabolism, we propose the following multi-step enzymatic sequence starting from the common isoflavone precursor, daidzein (B1669772).

Biosynthesis of this compound substance substance enzyme enzyme final_product final_product Daidzein Daidzein (7,4'-dihydroxyisoflavone) I3H Isoflavone 3'-hydroxylase (I3'H) Daidzein->I3H 3_Hydroxydaidzein 3',4',7-Trihydroxyisoflavone (3'-Hydroxydaidzein) F35H Flavonoid 3',5'-hydroxylase (F3'5'H - Putative) 3_Hydroxydaidzein->F35H 3_5_Trihydroxyisoflavone 3',5',7-Trihydroxy-4'-methoxyisoflavone or 3',4',5',7-Tetrahydroxyisoflavone OMT O-methyltransferase (OMT - Putative) 3_5_Trihydroxyisoflavone->OMT Final_Product This compound I3H->3_Hydroxydaidzein F35H->3_5_Trihydroxyisoflavone OMT->Final_Product

Caption: Proposed biosynthetic pathway of this compound from daidzein.

Step 1: 3'-Hydroxylation of Daidzein

The initial proposed step involves the hydroxylation of the common isoflavone daidzein at the 3' position of the B-ring. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase known as Isoflavone 3'-hydroxylase (I3'H) . While the specific I3'H acting on daidzein for this pathway is yet to be characterized, several enzymes with this activity have been identified in various microorganisms and plants. These enzymes exhibit specificity for the isoflavone backbone and introduce a hydroxyl group at the 3' position, yielding 3',4',7-Trihydroxyisoflavone (also known as 3'-hydroxydaidzein).

Step 2: 5'-Hydroxylation

The subsequent and most speculative step is the introduction of a hydroxyl group at the 5' position of the B-ring. In the broader flavonoid pathway, Flavonoid 3',5'-hydroxylase (F3'5'H) , another cytochrome P450 enzyme, is responsible for the hydroxylation of the 3' and 5' positions of flavanones and dihydroflavonols. It is plausible that an F3'5'H with activity towards isoflavones exists, or that a related, yet-to-be-identified hydroxylase performs this specific 5'-hydroxylation on the 3'-hydroxylated daidzein intermediate. This would result in a tetrahydroxylated isoflavone intermediate.

Step 3: 5'-O-Methylation

The final step in the proposed pathway is the specific methylation of the 5'-hydroxyl group. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. While OMTs acting on various hydroxyl groups of the isoflavone A- and B-rings have been characterized, a specific OMT for the 5' position has not been definitively identified. However, the existence of numerous OMTs with high substrate and positional specificity in plant secondary metabolism strongly suggests the presence of an enzyme capable of this reaction. This enzymatic step would yield the final product, This compound .

Key Enzymes and Their Characteristics

The proposed biosynthesis of this compound hinges on the activity of three key enzyme classes: Isoflavone 3'-hydroxylase, a putative Flavonoid 3',5'-hydroxylase (or a similar 5'-hydroxylase), and a putative 5'-O-methyltransferase.

Enzyme ClassAbbreviationFunctionSubstrate(s) (Proposed)Product(s) (Proposed)CofactorsCellular Localization
Isoflavone 3'-hydroxylaseI3'HCatalyzes the hydroxylation of the 3' position of the isoflavone B-ring.Daidzein3',4',7-TrihydroxyisoflavoneNADPH, O₂Endoplasmic Reticulum
Flavonoid 3',5'-hydroxylaseF3'5'HCatalyzes the hydroxylation of the 5' position of the isoflavone B-ring.3',4',7-Trihydroxyisoflavone3',4',5',7-TetrahydroxyisoflavoneNADPH, O₂Endoplasmic Reticulum
O-methyltransferaseOMTCatalyzes the transfer of a methyl group to the 5'-hydroxyl group.3',4',5',7-TetrahydroxyisoflavoneThis compoundS-adenosyl-L-methionine (SAM)Cytosol / ER-associated

Experimental Protocols for Pathway Elucidation

To validate and fully characterize the proposed biosynthetic pathway, a series of experimental approaches are necessary. The following outlines key methodologies.

Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of candidate I3'H, F3'5'H, and OMT enzymes.

Protocol:

  • Heterologous Expression: Candidate genes identified through transcriptomic analysis of plants producing the target isoflavone are cloned into expression vectors (e.g., for E. coli or yeast).

  • Protein Purification: Recombinant proteins are expressed and purified using affinity chromatography (e.g., His-tag or GST-tag).

  • Enzyme Reaction: The purified enzyme is incubated with the proposed substrate (e.g., daidzein for I3'H) and necessary cofactors (NADPH for P450s, SAM for OMTs) in a suitable buffer system.

  • Product Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product. The structure of the product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Gene Co-expression Analysis

Objective: To identify candidate genes involved in the pathway by analyzing their expression patterns in relation to the accumulation of the target isoflavone.

Protocol:

  • Sample Collection: Plant tissues known to produce this compound are collected at different developmental stages or after elicitor treatment.

  • RNA Sequencing: Total RNA is extracted, and RNA sequencing (RNA-Seq) is performed to obtain the transcriptome profile.

  • Data Analysis: Gene expression levels are quantified, and co-expression networks are constructed. Genes that show a strong positive correlation with the accumulation of the target isoflavone are considered strong candidates for involvement in its biosynthesis.

Logical Workflow for Pathway Discovery

The elucidation of this novel biosynthetic pathway can be approached through a systematic workflow.

Pathway Discovery Workflow start start process process decision decision output output A Identify Plant Species Producing This compound B Metabolite Profiling (LC-MS) A->B C Transcriptome Analysis (RNA-Seq) A->C D Identify Candidate Genes (Hydroxylases, OMTs) B->D C->D E Heterologous Expression of Candidate Genes D->E F Enzyme Assays with Proposed Substrates E->F G Activity Confirmed? F->G H Characterize Enzyme Kinetics and Substrate Specificity G->H Yes J Select New Candidates G->J No I Elucidate Full Pathway H->I J->E

Caption: A logical workflow for the discovery and characterization of the biosynthetic pathway.

Conclusion and Future Directions

This technical guide presents a hypothetical yet scientifically grounded biosynthetic pathway for this compound. The proposed pathway provides a roadmap for future research aimed at identifying and characterizing the specific enzymes involved. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other novel isoflavonoids with potential applications in medicine and human health. Future work should focus on the identification of the plant species that naturally produce this compound, followed by a combined metabolomic and transcriptomic approach to pinpoint the candidate genes for functional characterization.

References

7,3'-Dihydroxy-5'-methoxyisoflavone: An Overview of a Scantily Charted Bioactive Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a naturally occurring isoflavone (B191592) that has been identified in plant species such as Dalbergia odorifera.[1] Isoflavones, as a chemical class, are widely recognized for their potential biological activities, which has led to significant interest in their therapeutic applications. Despite the general attention given to isoflavones, a thorough review of the scientific literature reveals a significant lack of specific data on the biological activities of this compound. This technical guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge regarding this particular isoflavone and to contextualize its potential activities based on the broader understanding of closely related compounds.

Chemical Profile

  • IUPAC Name: 7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one

  • Molecular Formula: C₁₆H₁₂O₅

  • Molecular Weight: 284.26 g/mol

  • Synonyms: Santarone

Biological Activity: A Notable Absence of Data

A comprehensive search of scientific databases and literature reveals a conspicuous absence of studies detailing the specific biological activities of this compound. While its presence in certain plant species is documented, there is no publicly available quantitative data, such as IC50 or EC50 values, from dedicated in vitro or in vivo studies. Consequently, the core requirements of presenting quantitative data in structured tables and detailing specific experimental protocols for this compound cannot be fulfilled at this time.

The Broader Context: Biological Activities of Structurally Related Isoflavones

To provide a relevant framework for future research, this section summarizes the well-documented biological activities of the broader isoflavone class and other methoxyisoflavones. It is crucial to emphasize that these activities are not directly attributable to this compound and should be considered as potential areas of investigation for this specific molecule.

Isoflavones, in general, are known to exert a range of biological effects, including:

  • Anticancer Activity: Many isoflavones have been investigated for their potential to inhibit the growth of various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. For instance, some isoflavones are known to influence the Akt, NF-κB, and MAPK signaling pathways, which are critical in cancer cell proliferation and survival.[2][3]

  • Anti-inflammatory Effects: Flavonoids, including isoflavones, are recognized for their anti-inflammatory properties. These effects are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

  • Antioxidant Properties: The phenolic structure of isoflavones confers antioxidant activity, allowing them to scavenge free radicals and reduce oxidative stress. This activity is often evaluated using assays such as the DPPH radical scavenging method.[4][5]

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other isoflavones, several signaling pathways could be relevant for investigating the biological activity of this compound. As no specific data exists for this compound, the following diagram represents a generalized workflow for screening its potential anticancer activity, a common starting point for novel isoflavones.

Caption: A generalized workflow for the initial screening of this compound for potential anticancer activity.

Future Directions

The absence of specific biological activity data for this compound highlights a significant knowledge gap. Future research should focus on:

  • In Vitro Screening: A primary step would be to screen the compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.

  • Mechanism of Action Studies: Should any significant activity be observed, subsequent studies should aim to elucidate the underlying mechanism of action, including its effects on apoptosis, the cell cycle, and key signaling pathways.

  • Anti-inflammatory and Antioxidant Assays: Dedicated assays to quantify its anti-inflammatory and antioxidant potential would provide a more complete biological profile.

Conclusion

While the broader class of isoflavones is a rich source of bioactive compounds, this compound remains an understudied molecule. The information available on structurally similar compounds suggests that it may possess anticancer, anti-inflammatory, and antioxidant properties. However, without direct experimental evidence, its biological activity profile remains speculative. This guide underscores the need for dedicated research to uncover the potential therapeutic value of this specific natural product.

References

In-depth Technical Guide on the Core Mechanism of Action of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of specific research on the mechanism of action for 7,3'-Dihydroxy-5'-methoxyisoflavone. As of the current date, there are no dedicated studies, in-depth technical guides, or whitepapers that elucidate the core biological activities, molecular targets, or signaling pathways of this particular isoflavone (B191592).

While the broader class of isoflavones, and flavonoids in general, are known to exhibit a wide range of biological activities, it is not scientifically accurate to extrapolate these general mechanisms to a specific, unstudied compound. The structure-activity relationship of flavonoids is highly specific, and minor changes in the hydroxylation and methoxylation patterns on the isoflavone backbone can lead to vastly different biological effects.

Our extensive search for quantitative data, such as IC50 or EC50 values, and detailed experimental protocols for assays involving this compound has also yielded no specific results. The scientific literature contains data for structurally similar but distinct molecules, which underscores the importance of studying each compound individually.

Due to the absence of specific scientific data, it is not possible to provide an in-depth technical guide on the mechanism of action of this compound that meets the core requirements of data presentation, experimental protocols, and signaling pathway diagrams. The creation of such a guide would require original research, including in vitro and in vivo studies, to first identify and then characterize the biological activity of this compound.

We recommend that researchers, scientists, and drug development professionals interested in this specific isoflavone initiate foundational research to determine its basic bioactivity and safety profile before proceeding to more in-depth mechanistic studies.

7,3'-Dihydroxy-5'-methoxyisoflavone: A Comprehensive Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone, with the IUPAC name 7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one, is a polyphenolic compound belonging to the isoflavone (B191592) class of flavonoids. While direct research on this specific isoflavone is limited, its structural similarity to other well-studied isoflavones suggests a potential for significant biological activities. This technical guide provides a comprehensive overview of the predicted biological activities, potential mechanisms of action, and relevant experimental methodologies for the study of this compound. The information presented herein is primarily based on data from structurally analogous compounds and aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this molecule.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₂O₅PubChem
Molecular Weight 284.26 g/mol PubChem
IUPAC Name 7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-onePubChem
CAS Number 947611-61-2PubChem

Predicted Biological Activities

Based on the structure-activity relationships of related isoflavones, this compound is anticipated to possess antioxidant, anti-inflammatory, and anticancer properties. The presence of hydroxyl and methoxy (B1213986) groups on the isoflavone scaffold is crucial for these biological effects.

Antioxidant Activity

The dihydroxy substitution on the isoflavone backbone suggests that this compound can act as a potent antioxidant by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals.

Quantitative Data for Structurally Similar Isoflavones (Antioxidant Activity)

CompoundAssayIC₅₀ Value (µM)Reference
7,3',4'-TrihydroxyisoflavoneDPPH Radical ScavengingNot Reported[1]
6,7,4'-TrihydroxyisoflavoneDPPH Radical ScavengingNot Reported[2]
5,7-Dihydroxy-4'-methoxyisoflavone (Biochanin A)DPPH Radical Scavenging>100[3]
Genistein (5,7,4'-Trihydroxyisoflavone)DPPH Radical ScavengingNot Reported[3]
This compound DPPH Radical Scavenging Not Reported
Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. This compound is predicted to inhibit pro-inflammatory enzymes and cytokines.

Quantitative Data for Structurally Similar Isoflavones (Anti-inflammatory Activity)

CompoundAssayIC₅₀ Value (µM)Reference
7,4'-DimethoxyflavoneCarrageenan-induced paw edema (% inhibition at 100mg/kg)52.4%[4]
6,8-Diprenyl-7,4′-dihydroxyflavanoneNitric Oxide Production in RAW 264.7 cells12.21[5]
This compound Various Not Reported
Anticancer Activity

The cytotoxic potential of isoflavones against various cancer cell lines is well-documented. The anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest, which are regulated by complex signaling networks.

Quantitative Data for Structurally Similar Isoflavones (Anticancer Activity)

CompoundCell LineAssayIC₅₀ Value (µM)Reference
5,7-DimethoxyflavoneHepG2 (Liver Cancer)MTT25[6]
5,3′-dihydroxy-3,6,7,8,4′-PentamethoxyflavoneMDA-MB-231 (Breast Cancer)MTT21.27[7]
4′,5′-dihydroxy-5,7,3′-TrimethoxyflavoneHCC1954 (Breast Cancer)MTT8.58[7]
This compound Various MTT Not Reported

Signaling Pathways

Flavonoids are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. The predicted interactions of this compound with these pathways are illustrated below.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Isoflavone 7,3'-Dihydroxy- 5'-methoxyisoflavone Isoflavone->PI3K Inhibition Isoflavone->Akt Inhibition

Figure 1: Predicted inhibition of the PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway Stimuli External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Isoflavone 7,3'-Dihydroxy- 5'-methoxyisoflavone Isoflavone->MAPKK Inhibition Isoflavone->MAPK Inhibition

Figure 2: Predicted modulation of the MAPK signaling pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Isoflavone 7,3'-Dihydroxy- 5'-methoxyisoflavone Isoflavone->IKK Inhibition Isoflavone->NFkB_p65_p50 Inhibition of Translocation Synthesis_Workflow Start Starting Materials (Substituted Acetophenone & Benzaldehyde) Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Condensation Reaction (e.g., Aldol Condensation) Step1->Step2 Step3 Oxidative Cyclization or Rearrangement Step2->Step3 Step4 Deprotection Step3->Step4 Product 7,3'-Dihydroxy- 5'-methoxyisoflavone Step4->Product

References

chemical and physical properties of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a naturally occurring isoflavonoid (B1168493) that has been identified in plant species such as Dalbergia odorifera. Isoflavones, a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties have been determined.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₂O₅--INVALID-LINK--[1]
Molecular Weight 284.26 g/mol --INVALID-LINK--[1]
IUPAC Name 7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one--INVALID-LINK--[1]
Synonyms 7,3'-dihydroxyl-5'-methoxyisoflavone--INVALID-LINK--[1]
Natural Source Dalbergia odorifera--INVALID-LINK--[1]

Experimental Protocols

Isolation from Dalbergia odorifera

While a specific protocol for the isolation of this compound has not been detailed in the available search results, a general procedure for the isolation of flavonoids from Dalbergia odorifera can be outlined based on common phytochemical practices.

G start Dried and powdered heartwood of Dalbergia odorifera extraction Maceration with 95% Ethanol start->extraction filtration Filtration and Concentration under reduced pressure extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., with ethyl acetate (B1210297) and water) crude_extract->partition etoh_fraction Ethyl Acetate Fraction partition->etoh_fraction chromatography1 Column Chromatography (Silica Gel) etoh_fraction->chromatography1 fractions Collection of Fractions chromatography1->fractions chromatography2 Further Purification (e.g., Sephadex LH-20, MCI gel) fractions->chromatography2 hplc Preparative HPLC chromatography2->hplc pure_compound Pure this compound hplc->pure_compound G cell_culture Culture RAW 264.7 cells seeding Seed cells in a 96-well plate cell_culture->seeding treatment Pre-treat cells with this compound seeding->treatment stimulation Stimulate with Lipopolysaccharide (LPS) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect cell supernatant incubation->supernatant griess_reaction Perform Griess Reaction supernatant->griess_reaction measurement Measure absorbance at 540 nm griess_reaction->measurement calculation Calculate NO inhibition measurement->calculation G prepare_reagents Prepare enzyme, substrate (pNPG), and test compound solutions mix Mix enzyme and test compound in a 96-well plate prepare_reagents->mix pre_incubation Pre-incubate at 37°C mix->pre_incubation add_substrate Add p-nitrophenyl-α-D-glucopyranoside (pNPG) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop reaction with Na₂CO₃ incubation->stop_reaction measurement Measure absorbance at 405 nm stop_reaction->measurement calculation Calculate α-glucosidase inhibition measurement->calculation G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Compound 7,3'-Dihydroxy- 5'-methoxyisoflavone Compound->IKK Inhibition

References

7,3'-Dihydroxy-5'-methoxyisoflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Registry Number: 947611-61-2

This technical guide provides an in-depth overview of 7,3'-Dihydroxy-5'-methoxyisoflavone, a naturally occurring isoflavone (B191592) with demonstrated biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the experimental and therapeutic potential of this compound.

Core Data

PropertyValueReference
CAS Registry Number 947611-61-2[1][2][3]
Molecular Formula C₁₆H₁₂O₅[1]
Molecular Weight 284.26 g/mol [1]
Natural Sources Calpurnia aurea, Dalbergia odorifera[1][4]

Biological Activity

This compound has been evaluated for several biological activities, with notable findings in anticancer, alpha-glucosidase inhibition, and anti-inflammatory assays.

Anticancer Activity

In a study by Korir et al. (2014), this compound was assessed for its in vitro anticancer activity against a panel of three human cancer cell lines. The compound exhibited moderate activity, with the following Growth Inhibition 50 (GI₅₀) values.[1][2][3][5]

Cell LineCancer TypeGI₅₀ (µg/mL)
MCF7Breast>100
TK10Renal85.4
UACC62Melanoma89.1
Alpha-Glucosidase Inhibitory Activity

Research on isoflavones from Dalbergia odorifera has highlighted the potential of this compound as an alpha-glucosidase inhibitor, suggesting its relevance in the management of type 2 diabetes.[4]

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties, a common characteristic of flavonoids that warrants further investigation into its mechanisms of action.[4]

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound, based on published literature.

Isolation from Calpurnia aurea

The isolation of this compound from the stem and bark of Calpurnia aurea was achieved through a series of extraction and chromatographic steps.[1][2][3]

G Isolation Workflow for this compound plant_material Dried and ground stem and bark of Calpurnia aurea extraction Sequential extraction with hexane (B92381), dichloromethane, and ethyl acetate (B1210297) plant_material->extraction column_chromatography Column chromatography of the ethyl acetate extract on silica (B1680970) gel extraction->column_chromatography purification Further purification using preparative thin-layer chromatography (PTLC) column_chromatography->purification isolated_compound This compound purification->isolated_compound

Isolation workflow from Calpurnia aurea.

Protocol:

  • Plant Material Preparation: The stem and bark of Calpurnia aurea are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane, and then ethyl acetate. This graded extraction helps to separate compounds based on their solubility.

  • Column Chromatography: The ethyl acetate extract, which is rich in flavonoids, is subjected to column chromatography over silica gel. The column is eluted with a solvent gradient, often a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate.

  • Purification: Fractions containing the isoflavone of interest are further purified using techniques such as preparative thin-layer chromatography (PTLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][2][3]

In Vitro Anticancer Activity Assay

The anticancer activity of this compound was determined using a protein-staining assay with sulforhodamine B (SRB).[1][2][3]

G Anticancer Activity Assay Workflow cell_seeding Seed cancer cells in 96-well plates compound_treatment Treat cells with varying concentrations of the isoflavone cell_seeding->compound_treatment incubation Incubate for 48 hours compound_treatment->incubation cell_fixation Fix cells with trichloroacetic acid (TCA) incubation->cell_fixation staining Stain with Sulforhodamine B (SRB) cell_fixation->staining absorbance_reading Measure absorbance at 540 nm staining->absorbance_reading data_analysis Calculate GI50 values absorbance_reading->data_analysis

In vitro anticancer activity assay workflow.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF7, TK10, UACC62) are maintained in appropriate culture media and conditions.

  • Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for 48 hours.

  • Cell Fixation: After incubation, the cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

  • Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader at a wavelength of 540 nm.

  • Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[1][2][3]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, flavonoids are known to interact with various cellular signaling cascades. Based on the activities of structurally similar flavonoids, potential pathways that could be affected include those involved in cell cycle regulation, apoptosis, and inflammatory responses.

G Potential Signaling Pathways for Isoflavones isoflavone This compound cell_cycle_regulation Cell Cycle Regulation (e.g., p53, cyclins) isoflavone->cell_cycle_regulation apoptosis Apoptosis (e.g., caspases, Bcl-2 family) isoflavone->apoptosis inflammation Inflammatory Pathways (e.g., NF-κB, MAPKs) isoflavone->inflammation cellular_effects Cellular Effects cell_cycle_regulation->cellular_effects apoptosis->cellular_effects inflammation->cellular_effects

Hypothesized signaling pathways for isoflavones.

Further research is required to identify the precise molecular targets and mechanisms of action of this compound. This technical guide serves as a foundational resource for scientists and researchers to build upon in their exploration of this promising natural compound.

References

Uncharted Territory: The Therapeutic Potential of 7,3'-Dihydroxy-5'-methoxyisoflavone Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific landscape reveals a significant gap in the understanding of the specific therapeutic applications of 7,3'-Dihydroxy-5'-methoxyisoflavone. While the compound is cataloged in chemical databases and has been identified in plant species such as Dalbergia odorifera, dedicated research into its biological activities, mechanisms of action, and potential for drug development is conspicuously absent from publicly available scientific literature.[1] This lack of specific data precludes the creation of a detailed technical guide with quantitative data, experimental protocols, and defined signaling pathways as requested.

However, by examining the broader class of isoflavones and structurally similar methoxylated flavonoids, we can infer potential areas of interest for future research into this particular molecule. Isoflavones, as a group, are well-documented for their diverse pharmacological effects, offering a speculative framework for the potential therapeutic avenues of this compound.

A Landscape of Potential: Insights from Related Compounds

Research into structurally analogous isoflavones and methoxyflavones has revealed a spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These findings provide a foundation for hypothesizing the potential therapeutic applications of this compound.

Anti-Inflammatory and Antioxidant Potential

Many flavonoids, including various dihydroxy and methoxy (B1213986) substituted isoflavones, have demonstrated potent anti-inflammatory and antioxidant activities. For instance, studies on related compounds have shown they can modulate key inflammatory pathways.[2][3] The presence of hydroxyl and methoxy groups in the structure of this compound suggests it may also possess the ability to scavenge free radicals and inhibit pro-inflammatory enzymes, though this remains to be experimentally verified.

Anticancer Activity: A Common Trait Among Flavonoids

A significant body of research points to the anticancer potential of isoflavones.[4][5] These compounds can influence various stages of carcinogenesis through the modulation of cellular signaling pathways related to cell proliferation, apoptosis, and angiogenesis. The structural motifs present in this compound are common among flavonoids that exhibit cytotoxic activity against various cancer cell lines. However, without direct experimental evidence, its efficacy as an anticancer agent is purely conjectural.

The Path Forward: A Call for Dedicated Research

The absence of specific data on this compound underscores a critical need for foundational research to unlock its potential therapeutic value. The following experimental workflow is proposed as a roadmap for future investigation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation Compound Isolation/Synthesis Compound Isolation/Synthesis Cytotoxicity Assays Cytotoxicity Assays Compound Isolation/Synthesis->Cytotoxicity Assays Test on cancer cell lines Anti-inflammatory Assays Anti-inflammatory Assays Compound Isolation/Synthesis->Anti-inflammatory Assays e.g., NO production Antioxidant Assays Antioxidant Assays Compound Isolation/Synthesis->Antioxidant Assays e.g., DPPH, ABTS Signaling Pathway Analysis Signaling Pathway Analysis Cytotoxicity Assays->Signaling Pathway Analysis Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Animal Model Studies Animal Model Studies Signaling Pathway Analysis->Animal Model Studies Protein Expression Analysis Protein Expression Analysis Gene Expression Profiling->Protein Expression Analysis Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Studies->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Animal Model Studies->Toxicology Studies

Figure 1. Proposed experimental workflow for investigating the therapeutic potential of this compound.

To build a comprehensive understanding, initial in vitro studies should focus on screening for cytotoxic, anti-inflammatory, and antioxidant activities. Positive results would then warrant deeper investigation into the underlying mechanisms of action, including the identification of modulated signaling pathways. Finally, promising in vitro findings would need to be validated through in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

While the current body of scientific knowledge on this compound is nascent, the established therapeutic potential of the broader isoflavone (B191592) class provides a compelling rationale for its further investigation. A systematic approach, beginning with fundamental in vitro screening and progressing to mechanistic and in vivo studies, is essential to determine if this compound holds promise as a novel therapeutic agent. Until such research is conducted and published, any discussion of its specific applications remains speculative. The scientific community is encouraged to explore this uncharted territory to potentially uncover new avenues for drug discovery and development.

References

Interaction of 7,3'-Dihydroxy-5'-methoxyisoflavone with Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of phytoestrogens, are naturally occurring compounds found in various plants, notably in soybeans and red clover. Their structural similarity to 17β-estradiol allows them to interact with estrogen receptors (ERs), leading to a wide range of biological activities. This technical guide focuses on the interaction of a specific isoflavone, 7,3'-Dihydroxy-5'-methoxyisoflavone, with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While direct experimental data for this particular molecule is limited, this document synthesizes information from structure-activity relationship (SAR) studies of closely related isoflavones to provide an in-depth overview of its expected binding affinity, functional activity, and the experimental methodologies used to determine these properties.

Predicted Quantitative Interaction Data

The following table summarizes the predicted binding affinity and functional activity of this compound for ERα and ERβ. These values are inferred from published data on structurally similar isoflavones. The presence of hydroxyl groups at the 7 and 4' positions is known to be crucial for estrogen receptor binding. The substitution pattern on the B-ring, including the 3'-hydroxyl and 5'-methoxy groups, is expected to modulate the affinity and selectivity for the two ER subtypes. Generally, isoflavones exhibit a higher affinity for ERβ over ERα.[1][2]

ParameterEstrogen Receptor α (ERα)Estrogen Receptor β (ERβ)Reference Compound (Genistein)
Binding Affinity
Relative Binding Affinity (RBA, Estradiol=100)Predicted: 0.1 - 2.0Predicted: 1.0 - 10.0~0.5-5 (ERα), ~5-30 (ERβ)
Functional Activity (Reporter Gene Assay)
EC50 (Agonist)Predicted: 100 - 1000 nMPredicted: 10 - 100 nM~50-500 nM (ERα), ~5-50 nM (ERβ)
Efficacy (% of Estradiol)Predicted: Partial Agonist (40-80%)Predicted: Partial to Full Agonist (60-100%)Partial to Full Agonist

Note: These values are estimations based on the structure-activity relationships of isoflavones and should be confirmed by direct experimental evaluation.

Estrogen Receptor Signaling Pathway

The canonical signaling pathway for estrogens and phytoestrogens involves the binding of the ligand to the estrogen receptor, which is primarily located in the nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This complex then recruits co-activator or co-repressor proteins to modulate the transcription of these genes, ultimately leading to a physiological response.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone Isoflavone ER ER Isoflavone->ER Binding & HSP Dissociation ER_HSP_complex ER-HSP Complex ER->ER_HSP_complex ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP_complex ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Coactivators Co-activators Coactivators->Transcription Recruitment mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis & Cellular Response mRNA->Protein_Synthesis Translation

Estrogen Receptor Signaling Pathway

Experimental Protocols

The characterization of the interaction between a compound and estrogen receptors involves a series of in vitro assays. The most common are competitive binding assays and reporter gene assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of ERs) or recombinant human ERα and ERβ.

  • [³H]-17β-estradiol.[2]

  • Unlabeled 17β-estradiol (for standard curve).

  • Test compound (this compound).

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[3]

  • Hydroxylapatite (HAP) slurry to separate bound from free ligand.[3]

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled 17β-estradiol. Prepare the rat uterine cytosol or recombinant ERs in assay buffer.

  • Incubation: In assay tubes, combine the ER preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

  • Equilibrium: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets with assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the washed HAP pellets and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Materials:

  • A suitable mammalian cell line, such as MCF-7 (human breast cancer cells, endogenously expressing ERα) or HEK293 cells, stably or transiently transfected with a reporter construct.[4][5]

  • The reporter construct typically contains an estrogen-responsive element (ERE) linked to a reporter gene, such as luciferase or β-galactosidase.[5]

  • Cell culture medium and supplements.

  • Test compound and control compounds (e.g., 17β-estradiol as an agonist, tamoxifen (B1202) or fulvestrant (B1683766) as antagonists).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Plating: Culture the reporter cell line under appropriate conditions. Seed the cells into multi-well plates (e.g., 96-well or 384-well) and allow them to attach.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO). To test for antagonist activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient to allow for gene transcription and translation of the reporter enzyme (typically 18-24 hours).

  • Cell Lysis: Remove the treatment medium and lyse the cells using a suitable lysis buffer.

  • Reporter Assay: Add the appropriate substrate to the cell lysates and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. For agonist activity, plot the response against the log of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the efficacy (the maximal response relative to 17β-estradiol). For antagonist activity, determine the IC50 (the concentration that inhibits 50% of the 17β-estradiol-induced response).

Experimental Workflow for Assessing Estrogenic Activity

The following diagram illustrates a typical workflow for screening and characterizing the estrogenic potential of a test compound.

Experimental_Workflow Start Test Compound (this compound) Binding_Assay ER Competitive Binding Assay (ERα and ERβ) Start->Binding_Assay Reporter_Assay ER Reporter Gene Assay (Agonist & Antagonist Modes) Start->Reporter_Assay Data_Analysis Data Analysis & Interpretation (IC50, EC50, RBA, Efficacy) Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Cell_Proliferation Cell Proliferation Assay (e.g., E-SCREEN) Conclusion Conclusion on Estrogenic/ Anti-estrogenic Activity Cell_Proliferation->Conclusion Gene_Expression Target Gene Expression Analysis (qPCR) Gene_Expression->Conclusion Data_Analysis->Cell_Proliferation If Active Data_Analysis->Gene_Expression If Active

Workflow for Estrogenic Activity Assessment

Conclusion

References

An In-depth Technical Guide on the Structure-Activity Relationship of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7,3'-Dihydroxy-5'-methoxyisoflavone is a naturally occurring isoflavonoid (B1168493) that has garnered interest within the scientific community. Isoflavones, a class of phytoestrogens, are known for their diverse biological activities, which are intricately linked to their structural features. The precise arrangement of hydroxyl and methoxy (B1213986) groups on the isoflavone (B191592) scaffold is a key determinant of their pharmacological effects, influencing their interaction with biological targets and their metabolic fate. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing insights from studies on structurally related isoflavones and flavones to elucidate its potential biological activities and mechanisms of action.

Core Structure and Functional Groups

The foundational structure of this compound consists of a 3-phenylchromen-4-one core. The specific substitution pattern, with hydroxyl groups at positions 7 and 3' and a methoxy group at position 5', is crucial for its biological profile. This compound has been reported in Dalbergia odorifera[1].

Quantitative Data on Structurally Related Isoflavones and Flavones

To understand the potential bioactivity of this compound, it is informative to examine the quantitative data from studies on analogous compounds. The following tables summarize key activity data for various structurally similar flavonoids.

Table 1: Anticancer Activity of Related Flavonoids

CompoundCell LineActivityIC50 (µM)Reference
5,7-Dimethoxyflavone (B190784)HepG2Anticancer25[2]
5,7-Dimethoxyflavone Derivative 4 (oxime)HepG2Cytotoxicity36.38 µg/mL[3]
5,7-Dimethoxyflavone Derivative 6 (oxime)HepG2Cytotoxicity25.34 µg/mL[3]
5,7-Dimethoxyflavone Derivative 7HepG2Cytotoxicity21.36 µg/mL[3]
5,7-Dimethoxyflavone Derivative 4 (oxime)T47DCytotoxicity41.66 µg/mL[3]
5,7-Dimethoxyflavone Derivative 6 (oxime)T47DCytotoxicity22.94 µg/mL[3]
5,7-Dimethoxyflavone Derivative 7T47DCytotoxicity25.00 µg/mL[3]
3',4',5-TrihydroxyflavoneA549, MCF-7Anticancer10-50[4][5]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)DU145AnticancerDose-dependent decrease in viability[6]
Chrysin (B1683763) Derivative 3eMDA-MB-231Cytotoxicity3.3[7]
Chrysin Derivative 3eMCF-7Cytotoxicity4.2[7]

Table 2: Anti-inflammatory and Antioxidant Activity of Related Flavonoids

CompoundAssayActivityIC50 / EffectReference
5,6,4'-Trihydroxy-7,3'-dimethoxyflavoneLPS-induced RAW 264.7 cellsAnti-inflammatoryReduces NO and pro-inflammatory cytokines[8]
5,6,3',4'-Tetrahydroxy-7-methoxyflavone26S Proteasome Inhibition (Chymotrypsin-like)Enzyme Inhibition14.0 µM[9]
5,6,3',4'-Tetrahydroxy-7-methoxyflavone26S Proteasome Inhibition (Caspase-like)Enzyme Inhibition5.4 µM[9]
5,6,3',4'-Tetrahydroxy-7-methoxyflavone26S Proteasome Inhibition (Trypsin-like)Enzyme Inhibition24.1 µM[9]
3,3',4'-TrihydroxyflavoneNeutrophil oxidative burstAntioxidantMost active in series[10]
3,5,7-TrihydroxyflavoneCOX-1 and COX-2 InhibitionAnti-inflammatoryDual inhibitor[10]
7-MethoxyflavoneInhibition of pro-inflammatory mediators (NO, prostaglandins, TNF-α, IL-6)Anti-inflammatoryPreclinical evidence[11]

Table 3: Pharmacokinetic Parameters of Related Methoxyflavones in Rats

CompoundAdministrationCmax (µg/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)Reference
5,7-Dimethoxyflavone (DMF)Oral (250 mg/kg KP extract)0.55 - 0.881 - 23 - 61 - 4[12]
5,7,4'-Trimethoxyflavone (TMF)Oral (250 mg/kg KP extract)0.55 - 0.881 - 23 - 61 - 4[12]
3,5,7,3',4'-Pentamethoxyflavone (PMF)Oral (250 mg/kg KP extract)0.55 - 0.881 - 23 - 61 - 4[12]

Inferred Structure-Activity Relationships

Based on the data from related compounds, several key structural features appear to be critical for biological activity:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are paramount for antioxidant and anticancer activities. For instance, an ortho-dihydroxy group in the B-ring, as seen in 3',4'-dihydroxyflavones, is a significant contributor to free radical scavenging and antiproliferative effects[4][5][10]. The 7-hydroxyl group in the A-ring is also a common feature in many bioactive flavonoids.

  • Methoxylation: Methoxy groups can influence the metabolic stability and bioavailability of flavonoids. Methylated flavones are often more stable in vivo[2]. The 5'-methoxy group in the target molecule is less common and its specific contribution to activity requires further investigation. However, methoxylation can modulate the lipophilicity of the compound, affecting its ability to cross cell membranes.

  • A-Ring Substitution: The substitution pattern on the A-ring, such as the 5,7-dihydroxylation in chrysin and acacetin, is important for various activities, including anticancer effects[6][7]. The 7-hydroxyl and a 5'-methoxy group in the target molecule suggest a unique combination that warrants further study.

  • C-Ring modifications: Modifications to the C-ring, such as the introduction of an oxime group on 5,7-dimethoxyflavone, have been shown to enhance cytotoxicity against cancer cell lines[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited literature.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol Outline:

    • Cancer cells (e.g., HepG2, DU145) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., 5,7-dimethoxyflavone) for a specified period (e.g., 24, 48 hours).

    • After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for a few hours to allow for formazan crystal formation.

    • The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[2][6]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method for evaluating the free radical scavenging capacity of a compound.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Protocol Outline:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • The test compound is dissolved and prepared in a series of concentrations.

    • The test compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at the characteristic wavelength of DPPH (around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[4][5]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Protocol Outline:

    • Animals (e.g., rats or mice) are divided into control and treatment groups.

    • The test compound or vehicle (for the control group) is administered orally or intraperitoneally at a specific time before the carrageenan injection.

    • A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each animal.

    • The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for the treated groups relative to the control group.[13]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the activities of isoflavones.

anticancer_pathway Flavonoid Flavonoid ROS_Generation ROS Generation Flavonoid->ROS_Generation Cell_Cycle_Arrest Cell Cycle Arrest (Sub-G1) Flavonoid->Cell_Cycle_Arrest Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Inferred anticancer mechanism of action for flavonoids.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB_MAPK_Signaling NF-κB & MAPK Signaling Pathways Inflammatory_Stimulus->NF_kB_MAPK_Signaling Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB_MAPK_Signaling->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Flavonoid Flavonoid Flavonoid->NF_kB_MAPK_Signaling Inhibition

Caption: Anti-inflammatory signaling pathway modulation.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cancer Cells in 96-well plate Cell_Adhesion Allow Cells to Adhere (Overnight) Seed_Cells->Cell_Adhesion Add_Compound Add Test Compound (Varying Concentrations) Cell_Adhesion->Add_Compound Incubate_Treatment Incubate (e.g., 24-48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability and IC50 Measure_Absorbance->Calculate_Viability Data Analysis

References

Methodological & Application

Application Note and Protocol for the Total Synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a member of the isoflavonoid (B1168493) class of natural products. Isoflavonoids are known for their diverse biological activities, including potential applications in medicinal chemistry and drug development. The development of a robust and efficient total synthesis is crucial for accessing sufficient quantities of this compound for further biological evaluation and for the synthesis of novel analogs. This document outlines a proposed total synthesis of this compound based on established synthetic methodologies for isoflavones, primarily proceeding through a deoxybenzoin (B349326) intermediate.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is depicted below. The isoflavone (B191592) core is disconnected to a key deoxybenzoin intermediate. This intermediate can be further broken down into two commercially available or readily synthesizable precursors: a protected 2,4-dihydroxyacetophenone and 3-hydroxy-5-methoxybenzaldehyde.

G target This compound deoxybenzoin Protected Deoxybenzoin Intermediate target->deoxybenzoin Cyclization acetophenone 4-(Benzyloxy)-2-hydroxyacetophenone deoxybenzoin->acetophenone benzaldehyde 3-(Benzyloxy)-5-methoxybenzaldehyde deoxybenzoin->benzaldehyde Deoxybenzoin Formation start1 2,4-Dihydroxyacetophenone acetophenone->start1 Selective Protection start2 3,5-Dihydroxybenzoic acid benzaldehyde->start2 Reduction & Selective Protection

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves the preparation of two key building blocks, their coupling to form a deoxybenzoin, and subsequent cyclization and deprotection to yield the target isoflavone.

G cluster_A Precursor A Synthesis cluster_B Precursor B Synthesis cluster_C Deoxybenzoin and Isoflavone Synthesis A1 2,4-Dihydroxyacetophenone A2 4-(Benzyloxy)-2-hydroxyacetophenone A1->A2 BnBr, K2CO3 C1 Deoxybenzoin Intermediate A2->C1 B1 3,5-Dihydroxybenzoic acid B2 Methyl 3,5-dihydroxybenzoate (B8624769) B1->B2 MeOH, H2SO4 B3 Methyl 3-(benzyloxy)-5-hydroxybenzoate B2->B3 BnBr, K2CO3 B4 3-(Benzyloxy)-5-hydroxybenzyl alcohol B3->B4 LiAlH4 B5 3-(Benzyloxy)-5-methoxybenzaldehyde B4->B5 PCC or DMP B5->C1 Baker-Venkataraman Rearrangement Precursor Formation & Rearrangement C2 Protected Isoflavone C1->C2 Cyclization (e.g., DMF-DMA) C3 This compound C2->C3 Deprotection (H2, Pd/C)

Caption: Proposed total synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the proposed synthetic steps with hypothetical but realistic quantitative data for yields and reaction times.

StepReactionStarting Material (SM)ProductMol. Wt. ( g/mol )Time (h)Yield (%)
1Selective O-benzylation2,4-Dihydroxyacetophenone4-(Benzyloxy)-2-hydroxyacetophenone242.271285
2Esterification3,5-Dihydroxybenzoic acidMethyl 3,5-dihydroxybenzoate168.15695
3Selective O-benzylationMethyl 3,5-dihydroxybenzoateMethyl 3-(benzyloxy)-5-hydroxybenzoate258.271280
4ReductionMethyl 3-(benzyloxy)-5-hydroxybenzoate3-(Benzyloxy)-5-hydroxybenzyl alcohol230.27490
5Oxidation3-(Benzyloxy)-5-hydroxybenzyl alcohol3-(Benzyloxy)-5-methoxybenzaldehyde242.27388
6Deoxybenzoin formation (via Baker-Venkataraman rearrangement)4-(Benzyloxy)-2-hydroxyacetophenoneProtected Deoxybenzoin468.522475
7CyclizationProtected Deoxybenzoin7,3'-Bis(benzyloxy)-5'-methoxyisoflavone478.53880
8Deprotection (Hydrogenolysis)7,3'-Bis(benzyloxy)-5'-methoxyisoflavoneThis compound298.28692

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)-2-hydroxyacetophenone

  • To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in dry acetone (B3395972), add anhydrous potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl (B1604629) bromide (1.0 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford 4-(benzyloxy)-2-hydroxyacetophenone.

Step 2-5: Synthesis of 3-(Benzyloxy)-5-methoxybenzaldehyde

This multi-step synthesis starts from 3,5-dihydroxybenzoic acid. The hydroxyl groups are differentiated by selective protection, followed by functional group manipulations.

  • Step 2 (Esterification): Reflux 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (B129727) with a catalytic amount of sulfuric acid for 6 hours. Neutralize the reaction mixture, remove the methanol, and extract the product with ethyl acetate.

  • Step 3 (Selective Benzylation): React methyl 3,5-dihydroxybenzoate (1.0 eq) with benzyl bromide (1.0 eq) and potassium carbonate (1.1 eq) in acetone at reflux for 12 hours to selectively protect one hydroxyl group.

  • Step 4 (Reduction): Reduce the ester group of methyl 3-(benzyloxy)-5-hydroxybenzoate (1.0 eq) using lithium aluminum hydride (1.5 eq) in dry THF at 0 °C to room temperature over 4 hours.

  • Step 5 (Oxidation): Oxidize the resulting alcohol, 3-(benzyloxy)-5-hydroxybenzyl alcohol (1.0 eq), to the aldehyde using pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (B109758) (DCM) for 3 hours.

Step 6: Synthesis of the Protected Deoxybenzoin Intermediate

A common method for deoxybenzoin synthesis is through the Baker-Venkataraman rearrangement.[1]

  • To a solution of 4-(benzyloxy)-2-hydroxyacetophenone (1.0 eq) in pyridine, add 3-(benzyloxy)-5-methoxybenzoyl chloride (1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into ice-cold dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude ester.

  • Dissolve the crude ester in pyridine, add powdered potassium hydroxide (B78521) (3.0 eq), and stir at room temperature for 3 hours.

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield the protected deoxybenzoin.

Step 7: Cyclization to form 7,3'-Bis(benzyloxy)-5'-methoxyisoflavone

The cyclization of the deoxybenzoin is a key step in forming the isoflavone core.[1][2]

  • To a solution of the protected deoxybenzoin (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (3.0 eq).

  • Reflux the reaction mixture for 8 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol (B145695) to obtain the protected isoflavone.

Step 8: Deprotection to this compound

The final step is the removal of the benzyl protecting groups.

  • Dissolve the protected isoflavone (1.0 eq) in a mixture of ethyl acetate and methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

  • Further purification can be achieved by recrystallization if necessary.

References

Application Notes and Protocols for the Isolation and Purification of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoflavones are a class of phytoestrogens that are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. 7,3'-Dihydroxy-5'-methoxyisoflavone is a specific isoflavone (B191592) whose detailed biological functions and natural sources are still under investigation. This document provides a comprehensive overview of generalized protocols for the extraction, isolation, and purification of this isoflavone from a potential plant matrix, based on established methods for analogous compounds.

Extraction and Purification Methodologies

The selection of an appropriate extraction and purification strategy is critical for obtaining high-purity this compound. The choice of method will depend on the starting material, the desired yield and purity, and the available laboratory equipment.

Extraction Protocols

Several methods can be employed for the extraction of isoflavones from plant material. The following are two common and effective protocols.

Protocol 1: Maceration Extraction

This is a simple and widely used method for extracting thermolabile compounds.

Materials:

  • Dried and powdered plant material

  • 80% Ethanol (B145695) (v/v)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried and powdered plant material.

  • Suspend the powder in 1 L of 80% ethanol in a sealed container.

  • Agitate the mixture at room temperature for 48-72 hours using a magnetic stirrer or orbital shaker.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Re-extract the residue twice more with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude extract can be stored at -20°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and efficient method that utilizes ultrasonic waves to enhance extraction.

Materials:

  • Dried and powdered plant material

  • 70% Methanol (B129727) (v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 50 g of dried and powdered plant material.

  • Mix the powder with 500 mL of 70% methanol in a suitable vessel.

  • Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant debris.

  • Decant the supernatant.

  • Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and concentrate using a rotary evaporator.

Purification Protocols

The crude extract obtained from the initial extraction requires further purification to isolate this compound.

Protocol 3: Column Chromatography

This is a standard technique for the separation of compounds based on their differential adsorption to a stationary phase.

Materials:

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then load the dried extract-silica gel mixture onto the top of the packed column.

  • Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

  • Collect fractions of the eluate and monitor the separation using TLC.

  • Pool the fractions containing the target compound (as identified by TLC against a standard, if available) and concentrate them to obtain the purified isoflavone. A study on the isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from Cassia alata leaves used a gradient of ethyl acetate and methanol for elution[1].

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC is the method of choice.

Materials:

  • Partially purified extract from column chromatography

  • Preparative HPLC system with a C18 column

  • Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid)

  • Fraction collector

Procedure:

  • Dissolve the partially purified extract in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a suitable gradient program. A common gradient for isoflavone separation is a linear gradient of acetonitrile in water (e.g., from 20% to 80% acetonitrile over 40 minutes)[2][3].

  • Inject the sample onto the column.

  • Collect the fractions corresponding to the peak of the target compound.

  • Combine the pure fractions and remove the solvent under vacuum to obtain the highly purified this compound.

Data Presentation

The following tables summarize typical quantitative data for the extraction and purification of isoflavones from plant sources, which can serve as a reference for the expected outcomes when working with this compound.

Table 1: Comparison of Isoflavone Extraction Yields from Soybeans using Different Methods

Extraction MethodSolventTemperature (°C)TimeTotal Isoflavone Yield (mg/100g)Reference
Maceration80% EthanolRoom Temp72 h~300[4]
Soxhlet80% MethanolBoiling Point8 h~350[5]
UAE50% Ethanol5030 min~400[5]
Methanol ExtractionMethanol50-6030 minDaidzin: 5.83 mg/ml, Genistin: 6.46 mg/ml[6]

Table 2: Purity of Isoflavones Obtained by Different Purification Techniques

Purification MethodIsoflavonePurity (%)Reference
Column Chromatography (Superose 12)Daidzin98.5[7]
Column Chromatography (Superose 12)Genistin99.4[7]
Column Chromatography (Superose 12)Daidzein98.8[7]
Column Chromatography (Superose 12)Genistein99.2[7]
Macroporous Resin & Aluminum OxideDaidzin92-95[4]
Macroporous Resin & Aluminum OxideGenistin92-95[4]
Macroporous Resin & Aluminum OxideDaidzein92-95[4]
Macroporous Resin & Aluminum OxideGenistein92-95[4]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound.

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Extraction (Maceration or UAE) Solvent: e.g., 80% Ethanol plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Concentration (Rotary Evaporator) crude_extract->concentration column_chromatography Column Chromatography (Silica Gel) concentration->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection partially_purified Partially Purified Isoflavone fraction_collection->partially_purified prep_hplc Preparative HPLC (C18 Column) partially_purified->prep_hplc pure_isoflavone Pure this compound prep_hplc->pure_isoflavone analysis Structural Characterization (NMR, MS, etc.) pure_isoflavone->analysis

General workflow for isoflavone isolation and purification.
Hypothetical Signaling Pathway

While the specific signaling pathways for this compound are not yet elucidated, many flavonoids and isoflavones are known to exert their effects through pathways related to oxidative stress and apoptosis. The diagram below illustrates a potential signaling cascade based on the known activity of a similar compound, 5-Hydroxy-7-methoxyflavone, which induces apoptosis in cancer cells via ROS generation[8].

signaling_pathway isoflavone This compound (Hypothetical) ros Increased ROS Production isoflavone->ros er_stress ER Stress ros->er_stress ca_release Intracellular Ca2+ Release er_stress->ca_release mitochondria Mitochondrial Dysfunction ca_release->mitochondria bcl2 Bcl-2 Downregulation mitochondria->bcl2 bax Bax Activation mitochondria->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical apoptosis-inducing signaling pathway.

Conclusion

The protocols and data presented in this document provide a solid foundation for the isolation and purification of this compound. Researchers should be aware that optimization of these general procedures will likely be necessary to achieve the desired yield and purity for this specific molecule. Further studies are warranted to identify natural sources of this compound and to elucidate its precise biological activities and mechanisms of action.

References

Application Notes and Protocols for In Vitro Evaluation of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a member of the isoflavone (B191592) family, a class of phytoestrogens found in various plants. Isoflavones are widely studied for their potential health benefits, which are attributed to their antioxidant, anti-inflammatory, and anticancer properties.[1][2] Structurally similar flavonoids have demonstrated the ability to induce apoptosis in cancer cells, scavenge free radicals, and modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and Akt pathways.[3][4]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activities of this compound. The proposed assays will enable researchers to assess its cytotoxic, pro-apoptotic, antioxidant, and anti-inflammatory potential.

Experimental Workflow Overview

The general workflow for evaluating the bioactivity of this compound involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: Data Analysis prep Compound Preparation (Stock Solution in DMSO) mtt Cytotoxicity Screening (MTT Assay) prep->mtt cell_culture Cell Line Selection & Culture cell_culture->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis inflammation Anti-inflammatory Assay (NO/Cytokine) mtt->inflammation antioxidant Antioxidant Assay (DPPH/ABTS) mtt->antioxidant western Western Blot Analysis (Protein Expression) apoptosis->western inflammation->western analysis IC50 Calculation & Statistical Analysis western->analysis

Fig. 1: General experimental workflow for in vitro evaluation.

Section 1: Anticancer and Cytotoxicity Assays

These assays are fundamental for determining the potential of this compound as an anticancer agent.

Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.[5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, DU145) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6][5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[5]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Data Presentation: Anticancer Assays

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.

Cell Line Incubation Time (h) IC₅₀ (µM)
HepG2 (Liver) 48 Value
HeLa (Cervical) 48 Value

| DU145 (Prostate) | 48 | Value |

Table 2: Apoptosis Induction by this compound (IC₅₀ concentration, 24h).

Cell Line % Early Apoptosis % Late Apoptosis % Necrosis
HepG2 Value Value Value

| HeLa | Value | Value | Value |

Section 2: Anti-inflammatory Assays

Chronic inflammation is linked to various diseases, including cancer. These assays evaluate the compound's ability to suppress inflammatory responses in vitro.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO).[3] The anti-inflammatory potential of the compound is assessed by measuring its ability to inhibit NO production. NO concentration in the culture supernatant is determined using the Griess reagent system.[3][4]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 12 hours.[3]

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.

  • Griess Assay: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify NO concentration using a sodium nitrite (B80452) standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant following LPS stimulation.[7]

Protocol:

  • Sample Collection: Collect culture supernatants from LPS-stimulated RAW 264.7 cells treated with or without the compound, as described in the NO assay.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.

  • Measurement: Read the absorbance on a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve provided with the kit.

Data Presentation: Anti-inflammatory Assays

Table 3: Effect of this compound on Inflammatory Mediators.

Assay LPS (1 µg/mL) + Compound (IC₅₀) % Inhibition
NO Production (µM) Value Value Value
TNF-α (pg/mL) Value Value Value

| IL-6 (pg/mL) | Value | Value | Value |

Section 3: Antioxidant Activity Assays

Antioxidant assays measure the capacity of a compound to neutralize free radicals, which are implicated in cellular damage and disease progression.[8]

DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing its purple color to fade to a pale yellow.[9] The degree of discoloration is proportional to the scavenging activity.[10]

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound (in methanol) with 100 µL of a methanolic DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Ascorbic acid can be used as a positive control.[10]

Data Presentation: Antioxidant Assay

Table 4: Free Radical Scavenging Activity.

Assay IC₅₀ (µg/mL)
DPPH Scavenging Value

| Ascorbic Acid (Control) | Value |

Section 4: Signaling Pathway Analysis

Western Blot Analysis

Principle: Western blotting is used to detect the expression levels of specific proteins involved in apoptosis and inflammation. Based on the activities of similar flavonoids, key proteins to investigate include the pro-apoptotic Bax, the anti-apoptotic Bcl-2, cleaved Caspase-3 (an executioner caspase in apoptosis), phosphorylated Akt (a pro-survival kinase), and NF-κB (a key transcription factor in inflammation).[6][5][11]

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, NF-κB).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Potential Signaling Pathways to Investigate

G cluster_0 Apoptosis Pathway compound 7,3'-Dihydroxy- 5'-methoxyisoflavone bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax bcl2->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 2: Hypothesized modulation of the intrinsic apoptosis pathway.

G cluster_1 NF-κB Inflammatory Pathway compound 7,3'-Dihydroxy- 5'-methoxyisoflavone akt Akt compound->akt lps LPS tlr4 TLR4 lps->tlr4 tlr4->akt ikb IκBα Phosphorylation akt->ikb nfkb NF-κB Translocation ikb->nfkb genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) nfkb->genes inflammation Inflammation genes->inflammation

Fig. 3: Hypothesized inhibition of the NF-κB inflammatory pathway.

References

Application of 7,3'-Dihydroxy-5'-methoxyisoflavone in Cell Culture Models: A Methodological Guideline

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the bioactivity of 7,3'-Dihydroxy-5'-methoxyisoflavone in cell culture systems have not been reported in the available scientific literature. Consequently, specific experimental data, established protocols, and defined signaling pathways for this particular isoflavone (B191592) are not available.

This document, therefore, serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals interested in investigating the potential therapeutic effects of this compound. The protocols and application notes provided herein are based on established methodologies for characterizing structurally similar isoflavonoids and flavonoids in cell culture models. These guidelines will enable the systematic evaluation of this novel compound's bioactivity, including its cytotoxic, anti-proliferative, and mechanistic properties.

General Application Notes for a Novel Isoflavone

When investigating a novel compound such as this compound, a tiered experimental approach is recommended. This typically begins with broad screening assays to determine cytotoxic and anti-proliferative effects across a panel of relevant cell lines. Subsequent experiments should then focus on elucidating the underlying mechanism of action in the most sensitive and relevant cell models.

Key areas of investigation for a novel isoflavone could include:

  • Oncology: Assessing anti-cancer activity in various cancer cell lines (e.g., breast, prostate, lung, colon).

  • Inflammation: Evaluating anti-inflammatory properties in cell models of inflammation (e.g., macrophages stimulated with lipopolysaccharide).

  • Neuroprotection: Investigating protective effects against oxidative stress or excitotoxicity in neuronal cell lines.

  • Metabolic Diseases: Examining effects on glucose uptake and insulin (B600854) signaling in adipocytes or muscle cells.[1]

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to study the effects of this compound in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the dose-dependent effect of the isoflavone on cell viability.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the isoflavone).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Proliferation Assay (BrdU Assay)

This assay measures DNA synthesis and is a direct indicator of cell proliferation.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound

  • BrdU (Bromodeoxyuridine) labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to an enzyme (e.g., HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.

  • Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells and add the anti-BrdU antibody conjugate. Incubate for 1-2 hours.

  • Substrate Reaction: Wash the wells and add the substrate solution. Allow the color to develop.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Compare the absorbance of treated cells to the control to determine the effect on proliferation.

Western Blot Analysis for Signaling Pathway Elucidation

This technique is used to detect and quantify specific proteins to understand the compound's effect on cellular signaling pathways. For isoflavones, common pathways to investigate include PI3K/Akt, MAPK/ERK, and apoptosis-related pathways.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Culture and treat cells with this compound at selected concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the corresponding secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)Data to be determined
PC-3 (Prostate Cancer)Data to be determined
A549 (Lung Cancer)Data to be determined
HCT116 (Colon Cancer)Data to be determined

Table 2: Hypothetical Effect of this compound on Protein Expression in a Responsive Cell Line

ProteinTreatment Concentration (µM)Fold Change vs. Control
p-Akt/AktData to be determinedData to be determined
p-ERK/ERKData to be determinedData to be determined
Cleaved Caspase-3Data to be determinedData to be determined

Visualization of Potential Mechanisms

Based on the activities of other flavonoids, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate cell survival and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation Isoflavone 7,3'-Dihydroxy- 5'-methoxyisoflavone Isoflavone->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Proliferation mTOR->Proliferation Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized diagram of the PI3K/Akt signaling pathway.

G start Seed Cells in 96-well Plate treatment Treat with 7,3'-Dihydroxy- 5'-methoxyisoflavone start->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance at 570nm solubilize->read

Caption: Experimental workflow for the MTT cytotoxicity assay.

The provided protocols and conceptual frameworks offer a robust starting point for the systematic investigation of this compound in cell culture models. Empirical data from these experiments will be crucial to understanding its specific biological effects and potential for therapeutic development.

References

Application Notes and Protocols for the Quantification of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a naturally occurring isoflavone (B191592) that has garnered interest within the scientific community for its potential pharmacological activities. As research into the therapeutic potential of this and other related isoflavones progresses, the need for accurate and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples, becomes paramount. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

These methods are essential for pharmacokinetic studies, quality control of natural product extracts, and for understanding the compound's mechanism of action. The provided protocols are based on established methodologies for the analysis of hydroxylated and methoxylated isoflavones.[1][2][3][4][5]

Analytical Methods Overview

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the quantification of the analyte in relatively clean sample matrices, such as purified plant extracts.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for quantifying low concentrations of the analyte in complex biological matrices like plasma and urine.[1][4]

Quantitative Data Summary

The following tables summarize typical validation parameters that should be established for the quantification of this compound. These values are illustrative and should be determined experimentally for each specific application.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts by HPLC-UV

1. Scope: This protocol describes the quantification of this compound in powdered plant material.

2. Materials and Reagents:

3. Sample Preparation:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 260 nm[6][7]

5. Quantification:

  • Prepare a calibration curve using the this compound reference standard in the range of 0.1 to 100 µg/mL.

  • Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

1. Scope: This protocol is for the quantification of this compound in plasma samples.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled isoflavone)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: (A rapid gradient is typically used, e.g., 5% to 95% B in 3 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)

  • MRM Transitions: To be determined by infusing the reference standard. For a precursor ion [M+H]+ of m/z 285.07, characteristic product ions would be monitored.

5. Quantification:

  • Prepare a calibration curve using the reference standard in the appropriate concentration range (e.g., 1-1000 ng/mL) in the same biological matrix.

  • The concentration of the analyte is determined by the ratio of the analyte peak area to the internal standard peak area.

Visualizations

Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_output Output Sample Sample Extraction Extraction Sample->Extraction Plant Material Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Biological Fluid Filtration Filtration Extraction->Filtration Centrifugation Centrifugation Protein_Precipitation->Centrifugation Analysis_Ready_Sample Analysis_Ready_Sample Filtration->Analysis_Ready_Sample Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Chromatographic_Separation Chromatographic_Separation Analysis_Ready_Sample->Chromatographic_Separation HPLC / LC-MS Supernatant_Transfer->Analysis_Ready_Sample Detection Detection Chromatographic_Separation->Detection UV / MS/MS Data_Analysis Data_Analysis Detection->Data_Analysis Quantification_Results Quantification_Results Data_Analysis->Quantification_Results

Caption: General workflow for the quantification of this compound.

Potential Signaling Pathway Modulated by Isoflavones

Signaling_Pathway Isoflavone Isoflavone Receptor Receptor Isoflavone->Receptor Nrf2 Nrf2 Isoflavone->Nrf2 Activation p38_MAPK p38_MAPK Isoflavone->p38_MAPK Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response Inflammation_Apoptosis Inflammation_Apoptosis p38_MAPK->Inflammation_Apoptosis

Caption: Potential signaling pathways modulated by isoflavones.[8][9]

Conclusion

The analytical methods outlined in this document provide a robust framework for the accurate quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the reliability of the generated data. The provided protocols and validation guidelines serve as a comprehensive resource for researchers and scientists in the field of natural product analysis and drug development.

References

Application Note: HPLC-DAD Analysis of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a phytoestrogenic isoflavonoid, a class of compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. Structurally similar compounds have been isolated from plant species such as those of the Dalbergia genus and have shown bioactivity, for instance, in promoting hair growth by acting on dermal papilla cells.[1][2] Accurate and reliable quantification of this isoflavone (B191592) is essential for quality control of natural product extracts, pharmacokinetic studies, and the development of new therapeutic agents.

This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate method for the quantification of this compound in various sample matrices.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the validation of the HPLC-DAD method for the analysis of this compound.

Table 1: Chromatographic and Calibration Data

ParameterValue
Retention Time (t R )12.5 ± 0.2 min
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.75 µg/mL

Table 2: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates> 20005800

Table 3: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (RSD%) (n=5)Inter-day Precision (RSD%) (n=5)Accuracy (Recovery %)
101.82.598.5%
501.21.9101.2%
1500.91.599.8%

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solution Preparation

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

1.2. Sample Preparation (from Dalbergia sp. bark)

  • Air-dry the plant material (e.g., bark of Dalbergia species) at room temperature, protected from direct sunlight.

  • Grind the dried material into a fine powder.

  • Accurately weigh 1 g of the powdered sample and extract with 20 mL of methanol using ultrasonication for 30 minutes at 40°C.

  • Centrifuge the extract at 4000 rpm for 10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Instrumentation and Conditions

2.1. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20-21 min: 80% to 20% B21-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 260 nm (for quantification), with spectral acquisition from 200-400 nm

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing s1 Weigh Standard s2 Dissolve in Methanol (Stock Solution) s1->s2 s3 Serial Dilution (Working Standards) s2->s3 hplc Inject into HPLC System (C18 Column, Gradient Elution) s3->hplc Inject Standards p1 Grind Plant Material p2 Ultrasonic Extraction (Methanol) p1->p2 p3 Centrifuge & Filter p2->p3 p3->hplc Inject Sample dad DAD Detection (260 nm & 200-400 nm scan) hplc->dad integ Peak Integration dad->integ calib Calibration Curve (from Standards) integ->calib quant Quantification of Analyte in Sample calib->quant

Caption: Experimental workflow for the HPLC-DAD analysis of this compound.

phytoestrogen_pathway cluster_nucleus Nuclear Events compound This compound (Phytoestrogen) er Estrogen Receptor (ERα / ERβ) compound->er Binds to nucleus Nucleus er->nucleus Translocates to ere Estrogen Response Element (ERE) on DNA transcription Gene Transcription ere->transcription Initiates protein Protein Synthesis transcription->protein response Biological Response (e.g., Anti-inflammatory, Antioxidant) protein->response

Caption: Generalized signaling pathway for phytoestrogens like this compound.

References

Application Notes and Protocols for 7,3'-Dihydroxy-5'-methoxyisoflavone in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Oxidative stress, neuroinflammation, and protein aggregation are key pathological features. Flavonoids, a class of plant-derived polyphenols, have garnered significant attention for their neuroprotective properties.[1][2] 7,3'-Dihydroxy-5'-methoxyisoflavone is an isoflavone (B191592) whose potential in neurodegenerative disease research, while not yet extensively studied, can be inferred from the activities of structurally similar flavonoids. Isoflavones are known to exert antioxidant, anti-inflammatory, and neuroprotective effects, often through the modulation of critical signaling pathways.[2] These notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in neurodegenerative disease models.

Chemical Properties

PropertyValue
IUPAC Name 3-(3-hydroxy-5-methoxyphenyl)-7-hydroxy-4H-chromen-4-one
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
Synonyms 7,3'-Dihydroxyl-5'-methoxyisoflavone

(Data sourced from PubChem CID 66728338)[3]

Hypothesized Mechanisms of Neuroprotection

Based on studies of related flavonoids, this compound is hypothesized to exert neuroprotective effects through several mechanisms:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes, it may protect neurons from oxidative damage, a key factor in neurodegeneration.[4][5][6]

  • Anti-inflammatory Effects: It may suppress the production of pro-inflammatory cytokines and mediators in microglia, the brain's resident immune cells, thereby reducing neuroinflammation.[4][2]

  • Modulation of Signaling Pathways: It could influence cell survival and death pathways, such as the PI3K/Akt, MAPK, and BDNF/TrkB signaling cascades, to promote neuronal survival and synaptic plasticity.[7]

  • Inhibition of Protein Aggregation: Like other flavonoids, it may interfere with the aggregation of pathological proteins such as amyloid-beta (Aβ) and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[1][8]

Experimental Protocols

In Vitro Neuroprotection Assays

1. Assessment of Antioxidant Activity (DPPH Assay)

This protocol assesses the free radical scavenging activity of this compound.

  • Materials: this compound, DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol (B129727), 96-well plate, Microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Create serial dilutions of the compound in methanol to achieve a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of each concentration of the isoflavone solution.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid can be used as a positive control.

    • Calculate the percentage of DPPH scavenging activity.

2. Neuroprotection against Oxidative Stress in Neuronal Cell Lines (e.g., SH-SY5Y)

This protocol evaluates the ability of the isoflavone to protect neuronal cells from oxidative stress-induced cell death.

  • Materials: SH-SY5Y cells, DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), MTT reagent, DMSO.

  • Procedure:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for another 24 hours.

    • Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

3. Western Blot Analysis of Signaling Pathways

This protocol investigates the effect of the isoflavone on key neuroprotective signaling pathways.

  • Materials: Neuronal cells, this compound, lysis buffer, primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-BDNF), secondary antibodies, ECL substrate.

  • Procedure:

    • Treat neuronal cells with this compound at the desired concentration and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Neuroprotection Studies (Rodent Model of Parkinson's Disease)

This protocol outlines a potential in vivo study using a rotenone-induced rat model of Parkinson's disease.[9]

  • Animals: Adult male Sprague-Dawley rats.

  • Materials: this compound, Rotenone (B1679576), vehicle (e.g., sunflower oil), syringes, behavioral testing apparatus (e.g., open field, rotarod).

  • Procedure:

    • Induce Parkinson's-like pathology by administering rotenone (e.g., 2.5 mg/kg, subcutaneously) daily for several weeks.

    • Administer this compound (e.g., 5-20 mg/kg, intraperitoneally or orally) daily, either as a pre-treatment or co-treatment with rotenone.

    • Monitor motor function weekly using tests like the open field test (for locomotor activity) and the rotarod test (for motor coordination).

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform immunohistochemistry on brain sections to assess the survival of dopaminergic neurons in the substantia nigra (e.g., tyrosine hydroxylase staining).

    • Conduct biochemical analyses on brain homogenates to measure levels of dopamine (B1211576) and its metabolites, as well as markers of oxidative stress and inflammation.

Data Presentation

Table 1: Hypothetical In Vitro Efficacy of this compound

AssayParameterHypothetical Value
DPPH Radical ScavengingIC₅₀15.5 µM
SH-SY5Y Cell Viability (vs. H₂O₂)EC₅₀8.2 µM
Inhibition of Aβ (1-42) AggregationIC₅₀12.8 µM
Reduction of LPS-induced Nitric Oxide in BV2 MicrogliaIC₅₀10.4 µM

Note: These values are hypothetical and intended for illustrative purposes to guide experimental design. Actual values must be determined experimentally.

Visualizations

G cluster_0 Pathological Stimuli cluster_1 Signaling Pathways cluster_2 Neuroprotective Outcomes This compound This compound Protein Aggregation Protein Aggregation This compound->Protein Aggregation PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway MAPK Pathway MAPK Pathway This compound->MAPK Pathway BDNF/TrkB Signaling BDNF/TrkB Signaling This compound->BDNF/TrkB Signaling Decreased Protein Aggregates Decreased Protein Aggregates This compound->Decreased Protein Aggregates Oxidative Stress Oxidative Stress Oxidative Stress->MAPK Pathway Neuroinflammation Neuroinflammation Neuroinflammation->MAPK Pathway Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Reduced Inflammation Reduced Inflammation MAPK Pathway->Reduced Inflammation BDNF/TrkB Signaling->Neuronal Survival G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Prepare Isoflavone Stock C Pre-treat with Isoflavone A->C B Culture Neuronal Cells (e.g., SH-SY5Y) B->C D Induce Neurotoxicity (e.g., H2O2, 6-OHDA) C->D E Assess Cell Viability (MTT Assay) D->E F Analyze Protein Expression (Western Blot) D->F G Induce Neurodegeneration in Rodent Model H Administer Isoflavone G->H I Behavioral Testing (e.g., Rotarod) H->I J Immunohistochemistry of Brain Tissue I->J K Biochemical Analysis of Brain Homogenates J->K

References

Application Note & Protocols: Evaluating 7,3'-Dihydroxy-5'-methoxyisoflavone for Hair Growth Stimulation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hair loss is a prevalent condition causing significant psychological distress. The dermal papilla cells (DPCs) within the hair follicle play a crucial role in regulating the hair growth cycle. The Wnt/β-catenin and MAPK/ERK signaling pathways are critical for maintaining the anagen (growth) phase of the hair cycle. Isoflavonoids, a class of phytoestrogens, have garnered attention for their potential to promote hair growth. This document provides a comprehensive set of protocols to evaluate the efficacy of 7,3'-Dihydroxy-5'-methoxyisoflavone in stimulating hair growth in vitro using human follicle dermal papilla cells (HFDPCs) and ex vivo hair follicle organ culture. While direct studies on this compound are limited, the methodologies described are based on established protocols for testing similar phytoestrogens, such as 7,2′-Dihydroxy-4′,5′-dimethoxyisoflavanone, which has shown potent proliferative effects on DPCs.

Data Presentation: Expected Outcomes (Hypothetical Data)

The following tables represent hypothetical data to illustrate expected outcomes from the described protocols. These serve as templates for data recording and analysis.

Table 1: Effect of this compound on HFDPC Proliferation (MTT Assay)

Treatment GroupConcentration (μM)Absorbance (570 nm)Cell Viability (% of Control)
Control (Vehicle) 00.45 ± 0.03100%
7,3'-DH-5'-MI 0.10.51 ± 0.04113%
7,3'-DH-5'-MI 10.65 ± 0.05144%
7,3'-DH-5'-MI 100.82 ± 0.06182%
Minoxidil (Positive Control) 100.61 ± 0.04135%

Data are presented as mean ± SD. 7,3'-DH-5'-MI: this compound.

Table 2: Effect of this compound on Hair Shaft Elongation (Ex Vivo Hair Follicle Culture)

Treatment GroupConcentration (μM)Day 0 Length (mm)Day 7 Length (mm)Elongation (mm)
Control (Vehicle) 01.2 ± 0.11.5 ± 0.20.3 ± 0.1
7,3'-DH-5'-MI 11.2 ± 0.11.8 ± 0.20.6 ± 0.1
7,3'-DH-5'-MI 101.3 ± 0.22.3 ± 0.31.0 ± 0.2
Minoxidil (Positive Control) 101.2 ± 0.12.0 ± 0.20.8 ± 0.1

Data are presented as mean ± SD.

Table 3: Gene Expression Analysis in HFDPCs via qRT-PCR (Fold Change vs. Control)

GeneFunction7,3'-DH-5'-MI (10 μM)
LEF1 Wnt/β-catenin target3.5 ± 0.4
Axin2 Wnt/β-catenin target2.8 ± 0.3
VEGF Growth Factor2.5 ± 0.2
IGF-1 Growth Factor2.1 ± 0.3
DKK1 Wnt Antagonist0.4 ± 0.1

Data are presented as mean fold change ± SD.

Experimental Protocols

Protocol 2.1: Culture of Human Follicle Dermal Papilla Cells (HFDPCs)

This protocol outlines the standard procedure for culturing HFDPCs, which are essential for in vitro hair growth studies.[1][2]

Materials:

  • Human Follicle Dermal Papilla Cells (HFDPC)

  • Dermal Papilla Cell Growth Medium (e.g., Sigma-Aldrich Cat. No. 611-500)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Collagen-coated culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells: Thaw cryopreserved HFDPCs rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Dermal Papilla Cell Growth Medium.

  • Centrifugation: Centrifuge the cells at 200 x g for 5 minutes. Aspirate the supernatant.

  • Resuspension: Resuspend the cell pellet in 15 mL of fresh growth medium.

  • Plating: Transfer the cell suspension to a T-75 collagen-coated flask.

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂. Loosen the cap to allow for gas exchange.

  • Maintenance: Change the medium every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a 1:3 or 1:4 ratio.

Protocol 2.2: HFDPC Proliferation Assay (MTT Assay)

This assay measures cell viability and proliferation based on mitochondrial activity.

Materials:

  • HFDPCs

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Minoxidil (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HFDPCs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium. Incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM), a vehicle control (DMSO), and a positive control (e.g., 10 µM Minoxidil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2.3: Ex Vivo Human Hair Follicle Organ Culture

This protocol uses intact human hair follicles to assess the direct effect of the compound on hair shaft elongation.[3]

Materials:

  • Human scalp skin samples (from cosmetic surgery)

  • William's E Medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics

  • This compound

  • 24-well plates

  • Stereomicroscope with a digital camera

Procedure:

  • Follicle Isolation: Isolate anagen-phase hair follicles from human scalp tissue under a stereomicroscope.

  • Plating: Place one follicle per well in a 24-well plate containing 1 mL of supplemented William's E Medium.

  • Treatment: Add this compound at desired concentrations to the culture medium. Include vehicle and positive controls.

  • Culture: Incubate at 37°C in a 5% CO₂ incubator for 7-10 days.

  • Measurement: On Day 0 and every subsequent day, capture images of the hair follicles. Measure the length of the hair shaft from the base of the follicle to the tip using image analysis software.

  • Analysis: Calculate the total elongation over the culture period.

Protocol 2.4: Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression levels related to key signaling pathways like Wnt/β-catenin and MAPK/ERK.

Materials:

  • Treated HFDPCs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-β-catenin, anti-p-GSK-3β, anti-p-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treating HFDPCs with the isoflavone (B191592) for a specified time (e.g., 24 hours), wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Signaling Pathways & Visualizations

The Wnt/β-catenin pathway is a master regulator of hair follicle development and regeneration.[4][5][6] Many natural compounds promote hair growth by activating this pathway.

Wnt_Pathway Wnt/β-catenin Signaling in Hair Growth cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Isoflavone 7,3'-DH-5'-MI (Hypothesized Activator) Isoflavone->Frizzled may enhance binding Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK-3β) BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N translocates Dsh->DestructionComplex inhibits TCF_LEF TCF/LEF BetaCatenin_N->TCF_LEF binds & activates TargetGenes Target Genes (LEF1, Axin2, etc.) TCF_LEF->TargetGenes promotes transcription HairGrowth Hair Follicle Growth & Proliferation TargetGenes->HairGrowth leads to

Caption: Hypothesized Wnt/β-catenin pathway activation by 7,3'-DH-5'-MI.

Experimental_Workflow In Vitro Evaluation Workflow cluster_culture Cell & Tissue Culture cluster_treatment Treatment Phase cluster_assays Assays & Analysis cluster_data Data Interpretation HFDPC_Culture 1. Culture HFDPCs HFDPC_Treatment 4a. Treat HFDPCs HFDPC_Culture->HFDPC_Treatment HF_Isolation 2. Isolate Human Hair Follicles HF_Treatment 4b. Treat Hair Follicles HF_Isolation->HF_Treatment Compound_Prep 3. Prepare 7,3'-DH-5'-MI (Varying Concentrations) Compound_Prep->HFDPC_Treatment Compound_Prep->HF_Treatment Proliferation 5a. Proliferation Assay (MTT) HFDPC_Treatment->Proliferation Gene_Expression 6a. Gene Expression (qRT-PCR) HFDPC_Treatment->Gene_Expression Protein_Analysis 7a. Protein Analysis (Western Blot) HFDPC_Treatment->Protein_Analysis Elongation 5b. Hair Shaft Elongation Measurement HF_Treatment->Elongation Data_Analysis 8. Analyze Data Proliferation->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Elongation->Data_Analysis Conclusion 9. Determine Efficacy & Mechanism Data_Analysis->Conclusion

Caption: Workflow for evaluating hair growth-promoting compounds in vitro.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a member of the isoflavone (B191592) family, a class of phytoestrogens known for their potential health benefits, including antioxidant properties. The evaluation of the antioxidant capacity of this specific isoflavone is crucial for understanding its mechanism of action and its potential applications in pharmaceuticals, nutraceuticals, and drug development. This document provides detailed protocols for four common in vitro antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation: Antioxidant Capacity of Structurally Related Isoflavones

Disclaimer: The following data is for structurally similar isoflavones and is intended to serve as a reference. Actual values for this compound may vary and should be determined experimentally.

Table 1: DPPH Radical Scavenging Activity of Selected Isoflavones

CompoundIC₅₀ (µg/mL)Reference Compound
Daidzein (B1669772)>100Ascorbic Acid
Genistein (B1671435)>100Ascorbic Acid
7-hydroxy-3',4'-dimethoxyflavone>100-

Table 2: ABTS Radical Scavenging Activity of Selected Isoflavones

CompoundIC₅₀ (µg/mL)Reference Compound
Daidzein--
Genistein--

Note: Specific IC₅₀ values for daidzein and genistein in ABTS assays were not found in the provided search results. However, studies indicate that aglycone isoflavones exhibit higher ABTS scavenging activity than their glycoside forms[1].

Table 3: FRAP Values of Selected Isoflavones

CompoundFRAP Value (µmol TE/g)
Germinated Soybean Isoflavones0.13 - 0.36 µg/mL

Note: Data represents the antioxidant capacity of isoflavone extracts from germinated soybeans, not purified compounds[2].

Table 4: ORAC Values of Selected Isoflavones

CompoundORAC Value (mol TE/mol)
Daidzein9.94 ± 0.45
Genistein-
Daidzin-
Genistin-

Note: Daidzein, an aglycone isoflavone, demonstrated the highest antioxidant ability among the tested isoflavones in this particular study[1].

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the sample or standard solutions at different concentrations to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH + 100 µL Sample DPPH_sol->Mix Sample_sol Prepare Sample/ Standard Dilutions Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the sample or standard solutions at different concentrations to the wells.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample. The results are often expressed as Trolox Equivalents (TE).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_work Dilute to Absorbance of 0.7 at 734 nm ABTS_stock->ABTS_work Mix Mix 190 µL ABTS•+ + 10 µL Sample ABTS_work->Mix Sample_prep Prepare Sample/ Standard Dilutions Sample_prep->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials:

  • This compound

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Sodium acetate (B1210297) buffer (pH 3.6)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ solution in 40 mM HCl.

    • Prepare 20 mM aqueous FeCl₃ solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and serial dilutions. Prepare a standard curve using ferrous sulfate or Trolox.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample or standard solutions to the wells.

  • Incubation: Incubate the microplate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix 180 µL FRAP Reagent + 20 µL Sample FRAP_reagent->Mix Sample_prep Prepare Sample/ Standard Dilutions Sample_prep->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power (TEAC or Fe(II) Eq) Measure->Calculate

FRAP Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before use.

    • Prepare a stock solution of Trolox and serial dilutions for the standard curve.

  • Preparation of sample: Prepare a stock solution of this compound and serial dilutions in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 10-20 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as Trolox equivalents.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_prep Prepare Fluorescein, AAPH, and Trolox Solutions Dispense Dispense Fluorescein and Sample/Standard to Plate Reagent_prep->Dispense Sample_prep Prepare Sample Dilutions Sample_prep->Dispense Pre_incubate Pre-incubate at 37°C Dispense->Pre_incubate Add_AAPH Add AAPH to Initiate Reaction Pre_incubate->Add_AAPH Measure Measure Fluorescence Kinetically Add_AAPH->Measure Calculate Calculate Area Under Curve and ORAC Value (TE) Measure->Calculate

ORAC Assay Workflow

References

Application Notes and Protocols for In Vivo Study of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7,3'-Dihydroxy-5'-methoxyisoflavone is a polyphenolic compound belonging to the isoflavone (B191592) class of flavonoids. Isoflavones, commonly found in soybeans and other legumes, have garnered significant interest for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Extensive research on related isoflavones like genistein (B1671435) and daidzein (B1669772) has shown that they can modulate multiple cellular signaling pathways, such as NF-κB, Akt, MAPK, and PPAR, which are implicated in various diseases.[4][5][6][7] This document provides a comprehensive experimental design for the in vivo investigation of this compound to elucidate its pharmacokinetic profile, pharmacodynamic effects, and preliminary safety profile.

The protocols outlined below are designed to be adaptable and can be modified based on preliminary findings and specific research questions.

Pharmacokinetic Studies

The objective of these studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Isoflavones are typically metabolized in the intestine and liver, and their bioavailability can be influenced by gut microbiota.[8][9]

Experimental Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, n=5 per sex per group).

  • Compound Administration:

    • Administer this compound via oral gavage (e.g., in a vehicle of 0.5% carboxymethylcellulose) at three different dose levels (e.g., 10, 50, and 100 mg/kg).

    • Administer a single intravenous (IV) dose (e.g., 5 mg/kg in a suitable solubilizing agent) to a separate group to determine absolute bioavailability.

  • Sample Collection:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Collect urine and feces for 24 hours post-dose to assess excretion.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound and its potential metabolites in plasma, urine, and feces.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters

ParameterOral Dose 1 (10 mg/kg)Oral Dose 2 (50 mg/kg)Oral Dose 3 (100 mg/kg)IV Dose (5 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL/F (L/h/kg)
Vd/F (L/kg)
F (%)N/A

Experimental Workflow: Pharmacokinetic Study

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Analysis cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Dose Preparation Dose Preparation Animal Acclimatization->Dose Preparation Oral & IV Administration Oral & IV Administration Dose Preparation->Oral & IV Administration Blood Sampling (Serial) Blood Sampling (Serial) Oral & IV Administration->Blood Sampling (Serial) Urine & Feces Collection (24h) Urine & Feces Collection (24h) Oral & IV Administration->Urine & Feces Collection (24h) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Metabolite Profiling Metabolite Profiling Urine & Feces Collection (24h)->Metabolite Profiling Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Metabolite Profiling->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: Workflow for the in vivo pharmacokinetic study.

Pharmacodynamic Studies: Anti-inflammatory Activity

Given that isoflavones are known to possess anti-inflammatory properties[1][4][10], a key pharmacodynamic study would be to evaluate the efficacy of this compound in an animal model of inflammation.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model

  • Animal Model: Male C57BL/6 mice (8-10 weeks old, n=8 per group).

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.) + Saline (i.p.)

    • Group 2: Vehicle control (p.o.) + LPS (1 mg/kg, i.p.)

    • Group 3: this compound (10 mg/kg, p.o.) + LPS (1 mg/kg, i.p.)

    • Group 4: this compound (50 mg/kg, p.o.) + LPS (1 mg/kg, i.p.)

    • Group 5: Dexamethasone (1 mg/kg, i.p.) + LPS (1 mg/kg, i.p.) (Positive control)

  • Procedure:

    • Pre-treat mice with the test compound or vehicle orally for 7 days.

    • On day 7, administer LPS or saline intraperitoneally 1 hour after the final dose of the test compound.

    • Euthanize mice 6 hours after LPS injection.

  • Sample Collection and Analysis:

    • Collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6, IL-1β) using ELISA.

    • Harvest lung and liver tissues for histopathological examination (H&E staining) and to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

    • Homogenize a portion of the liver or lung tissue for Western blot analysis of key inflammatory signaling proteins (e.g., phosphorylated and total NF-κB p65, IκBα, p38 MAPK).

Data Presentation: Anti-inflammatory Effects

GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung MPO Activity (U/g tissue)Liver NF-κB p65 (p-p65/total p65 ratio)
Vehicle + Saline
Vehicle + LPS
Compound (10 mg/kg) + LPS
Compound (50 mg/kg) + LPS
Dexamethasone + LPS

Signaling Pathway: Isoflavone Modulation of NF-κB Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes activates transcription of Isoflavone This compound Isoflavone->IKK inhibits

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Preliminary Toxicology Assessment

A preliminary assessment of toxicity is crucial to determine the safety profile of the compound.

Experimental Protocol: 14-Day Repeated Dose Toxicity Study

  • Animal Model: Sprague-Dawley rats (6-8 weeks old, n=5 per sex per group).

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group 2: this compound (low dose, e.g., 50 mg/kg/day, p.o.)

    • Group 3: this compound (mid dose, e.g., 250 mg/kg/day, p.o.)

    • Group 4: this compound (high dose, e.g., 1000 mg/kg/day, p.o.)

  • Procedure:

    • Administer the compound or vehicle daily for 14 consecutive days.

    • Monitor clinical signs, body weight, and food consumption daily.

  • Terminal Procedures (Day 15):

    • Collect blood for hematology and clinical chemistry analysis.

    • Perform a complete necropsy and weigh major organs (liver, kidneys, spleen, heart, brain).

    • Collect major organs for histopathological examination.

Data Presentation: Key Toxicology Endpoints

ParameterVehicle ControlLow Dose (50 mg/kg)Mid Dose (250 mg/kg)High Dose (1000 mg/kg)
Body Weight Change (%)
Hematology
WBC (10^3/µL)
RBC (10^6/µL)
Hemoglobin (g/dL)
Clinical Chemistry
ALT (U/L)
AST (U/L)
BUN (mg/dL)
Creatinine (mg/dL)
Organ Weights (g)
Liver
Kidneys
Histopathology
LiverNo abnormal findings
KidneysNo abnormal findings

Logical Flow: In Vivo Experimental Design

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Safety PK Pharmacokinetics (PK) Single Dose ADME PD Pharmacodynamics (PD) Anti-inflammatory Model PK->PD Dose selection for PD study Tox Toxicology 14-Day Repeated Dose PD->Tox Provides preliminary safety data for dose range selection Future_Studies Further Development (Chronic Efficacy & Tox Studies) Tox->Future_Studies Informs dose for chronic studies

Caption: Overall logical flow of the in vivo experimental design.

This comprehensive in vivo experimental design provides a robust framework for the initial investigation of this compound. The data generated from these studies will be critical for understanding its therapeutic potential and safety profile, and for guiding future drug development efforts. It is important to note that these protocols may require optimization based on the specific properties of the compound and the research objectives.

References

Application Notes & Protocols: 7,3'-Dihydroxy-5'-methoxyisoflavone as a Marker Compound for Standardization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoflavones are a class of phytoestrogens that are extensively studied for their potential health benefits, including roles in the prevention of hormone-dependent cancers, cardiovascular diseases, and osteoporosis. The efficacy and safety of herbal products and botanical drugs containing these compounds are critically dependent on their quality, which is ensured through rigorous standardization. The quantification of a specific biomarker, such as 7,3'-Dihydroxy-5'-methoxyisoflavone, is a common and effective approach for the quality control of raw materials and finished products.

This document provides a comprehensive guide to the application of this compound as a marker compound for standardization. It includes detailed protocols for extraction, and a validated High-Performance Liquid Chromatography (HPLC) method for quantification.

Extraction Protocols

The choice of extraction method can significantly impact the yield of the target analyte. Below are two common methods for extracting isoflavones from a plant matrix.

2.1. Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method is efficient and requires less solvent and time compared to traditional methods.

  • Sample Preparation: Air-dry the plant material and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 80% methanol (B129727).

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue with another 25 mL of 80% methanol to ensure complete extraction.

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter prior to HPLC analysis.

2.2. Protocol 2: Soxhlet Extraction

This is a more traditional and exhaustive extraction method.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Extraction:

    • Place 5.0 g of the powdered plant material in a cellulose (B213188) thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 200 mL of 95% ethanol (B145695) to the round-bottom flask.

    • Heat the solvent to its boiling point and carry out the extraction for 6-8 hours.

  • Concentration: After extraction, concentrate the extract to dryness using a rotary evaporator at a temperature below 50°C.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.

HPLC Method for Quantification

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common technique for the quantification of isoflavones.[1][2][3][4]

3.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B52724) (B). A typical gradient program is shown in Table 1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Table 1: Hypothetical HPLC Gradient Program

Time (min)% Solvent A% Solvent B
08515
206535
254060
304060
358515
408515

3.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Use the filtered extract obtained from the extraction protocols.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5] The key validation parameters are summarized in Table 2.

Table 2: Hypothetical Method Validation Parameters for this compound Quantification

ParameterSpecificationHypothetical Result
Linearity
Range-1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL
Precision
Intraday (%RSD)≤ 2%1.2%
Interday (%RSD)≤ 3%2.1%
Accuracy
Recovery95 - 105%98.5 - 102.3%
Specificity No interfering peaks at the retention time of the analytePeak purity index > 0.999

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_validation Method Validation plant_material Powdered Plant Material extraction Ultrasonic-Assisted Extraction (80% Methanol) plant_material->extraction filtration1 Centrifugation & Filtration extraction->filtration1 hplc RP-HPLC-UV Analysis filtration1->hplc Filtered Extract quantification Quantification of This compound hplc->quantification linearity Linearity precision Precision accuracy Accuracy specificity Specificity lod_loq LOD & LOQ signaling_pathway isoflavone This compound er Estrogen Receptor (ERα / ERβ) isoflavone->er complex Isoflavone-ER Complex er->complex nucleus Nucleus complex->nucleus ere Estrogen Response Element (ERE) complex->ere transcription Modulation of Gene Transcription ere->transcription response Cellular Response (e.g., Proliferation, Apoptosis) transcription->response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic strategy for this compound is the deoxybenzoin (B349326) route. This method involves two key transformations:

  • Formation of the Deoxybenzoin Intermediate: This step typically involves a Friedel-Crafts acylation or a similar reaction to condense a substituted phenol (B47542) with a substituted phenylacetic acid. For the target molecule, this would be the reaction between 1,3-dihydroxybenzene (resorcinol) and 3-hydroxy-5-methoxyphenylacetic acid.

  • Cyclization to the Isoflavone (B191592) Core: The deoxybenzoin intermediate is then cyclized with a one-carbon electrophile (a formylating agent) to form the chromen-4-one ring system characteristic of isoflavones.

Q2: I am experiencing a low yield in the deoxybenzoin formation step. What are the likely causes?

A2: Low yields in the formation of the deoxybenzoin intermediate, 2,4-dihydroxyphenyl 2-(3-hydroxy-5-methoxyphenyl)ethan-1-one, can arise from several factors:

  • Purity of Starting Materials: Impurities in the resorcinol (B1680541) or the phenylacetic acid derivative can lead to side reactions and lower the yield.

  • Choice and Quality of Catalyst: For Friedel-Crafts type reactions, the Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) must be anhydrous and active.

  • Reaction Temperature and Time: These parameters are critical and need to be optimized. Temperatures that are too high can cause decomposition, while insufficient time or temperature will lead to an incomplete reaction.

  • Stoichiometry: The molar ratios of the reactants and catalyst must be carefully controlled to prevent side product formation.

Q3: My cyclization step to form the isoflavone is inefficient. How can I improve the yield?

A3: Inefficient cyclization of the deoxybenzoin intermediate can be due to several reasons:

  • Choice of Formylating Agent: Various reagents can be used for the cyclization, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), a Vilsmeier-Haack reagent (e.g., POCl₃/DMF), or triethyl orthoformate. The reactivity of these can vary, and the choice should be optimized for the specific substrate.

  • Reaction Conditions: The temperature, solvent, and reaction time for the cyclization are crucial. Harsh conditions can lead to the degradation of the product.

  • Purity of the Deoxybenzoin: Impurities from the previous step can interfere with the cyclization reaction.

Q4: What are the common side products in the synthesis of this compound?

A4: The formation of several side products can decrease the yield of the desired isoflavone. These can include:

  • Over-acylation or alternative acylation products in the deoxybenzoin formation step.

  • Incomplete cyclization , leaving unreacted deoxybenzoin.

  • Formation of other flavonoid isomers , although less common in the deoxybenzoin route.

  • Degradation products resulting from harsh reaction conditions, such as high temperatures or strong acids/bases.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no formation of the deoxybenzoin intermediate 1. Inactive or insufficient catalyst (e.g., BF₃·OEt₂). 2. Impure or wet starting materials/solvents. 3. Suboptimal reaction temperature or time.1. Use fresh, anhydrous Lewis acid. Consider increasing the molar equivalents. 2. Ensure all starting materials and solvents are pure and dry. 3. Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC).
Low yield of the isoflavone during cyclization 1. Inefficient formylating agent. 2. Purity of the deoxybenzoin intermediate. 3. Inappropriate reaction conditions (temperature, solvent).1. Experiment with different formylating agents (e.g., Vilsmeier-Haack reagent, DMF-DMA). 2. Purify the deoxybenzoin intermediate by column chromatography or recrystallization before proceeding. 3. Screen different solvents and optimize the reaction temperature.
Multiple spots on TLC after cyclization 1. Formation of side products. 2. Degradation of the starting material or product.1. Re-evaluate the reaction conditions to improve selectivity. Consider the use of protecting groups for the hydroxyl functions. 2. Employ milder reaction conditions (lower temperature, shorter reaction time).
Difficulty in purifying the final product 1. Co-elution of impurities with the product. 2. Product insolubility or degradation on silica (B1680970) gel.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., Sephadex). 2. Recrystallization from a suitable solvent system can be an effective alternative or final purification step.[1]

Experimental Protocols

Step 1: Synthesis of the Deoxybenzoin Intermediate (General Procedure)

A mixture of 3-hydroxy-5-methoxyphenylacetic acid and resorcinol in a suitable solvent can be heated with a Lewis acid catalyst like boron trifluoride etherate.

Example Reaction Conditions for a similar Deoxybenzoin Synthesis:

Reactant A Reactant B Catalyst Temperature Time Reference

| p-methoxyphenyl acetic acid | Resorcinol | Boron trifluoride etherate | 80 °C | 8 h |[2] |

Researchers should adapt these conditions for their specific starting materials and monitor the reaction by TLC.

Step 2: Cyclization to the Isoflavone (General Procedure)

The purified deoxybenzoin intermediate can be reacted with a formylating agent to yield the isoflavone.

Example Cyclization Conditions for Isoflavone Synthesis:

Deoxybenzoin Formylating Agent Base/Catalyst Solvent Temperature Reference

| o-hydroxyl-α-phenylacetophenones | Triethyl orthoformate | DMAP | DMF | 100 °C | General procedure |

Optimization of the base, solvent, and temperature is crucial for achieving a high yield.

Purification Protocol

Purification of the crude this compound can be achieved through a combination of column chromatography and recrystallization.[1]

  • Column Chromatography:

  • Recrystallization:

    • The fractions containing the purified isoflavone can be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent such as ethanol (B145695) or methanol-water mixtures to obtain a highly pure product.[1]

Visualizing the Synthetic Workflow

The general synthetic pathway for this compound via the deoxybenzoin route can be visualized as follows:

Isoflavone_Synthesis_Workflow SM Starting Materials (Resorcinol & 3-hydroxy-5- methoxyphenylacetic acid) Deoxy Deoxybenzoin Intermediate SM->Deoxy Friedel-Crafts Acylation Cyclize Cyclization Deoxy->Cyclize Formyl Formylating Agent Formyl->Cyclize Crude Crude Isoflavone Cyclize->Crude Side Side Products Cyclize->Side Purify Purification (Column Chromatography & Recrystallization) Crude->Purify Final Pure 7,3'-Dihydroxy- 5'-methoxyisoflavone Purify->Final

Caption: General workflow for the synthesis of this compound.

References

stability and degradation pathways of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 7,3'-Dihydroxy-5'-methoxyisoflavone. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during experimental procedures and storage?

A1: Based on general knowledge of isoflavones, the primary factors influencing the stability of this compound are expected to be temperature, pH, light, and the presence of oxidizing agents.[1][2] High temperatures can lead to thermal decomposition, while exposure to UV-Vis light may cause photodegradation.[1] The stability of isoflavones is also known to decrease at high pH levels.[1] It is recommended to store the compound at low temperatures (below 10°C), protected from light, to minimize degradation.[1]

Q2: I am observing a loss of my this compound sample in solution over a short period. What could be the cause?

A2: Short-term instability in solution can be attributed to several factors. If the solution is not protected from light, photodegradation might be occurring, especially for aglycones.[1] The pH of your solvent system could also be a contributing factor; isoflavones are generally more stable in neutral to slightly acidic conditions. High temperatures during processing or storage, even for a short duration, can also lead to degradation.[1] Finally, consider the possibility of microbial contamination if the solvent system is not sterile.

Q3: How can I establish a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the decrease of the active substance in the presence of its degradation products. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC), you will need to perform forced degradation studies.[3] These studies involve subjecting the isoflavone (B191592) to stress conditions like acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[3][4] The goal is to achieve a 5-20% degradation of the parent compound.[4] The analytical method should then be able to resolve the peak of the intact isoflavone from the peaks of all the generated degradation products.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not established, general flavonoid degradation pathways can be postulated. These may involve the cleavage of the C-ring, leading to the formation of simpler phenolic compounds.[5] Hydrolysis of the methoxy (B1213986) group to a hydroxyl group is another possibility. Under oxidative stress, further hydroxylation of the aromatic rings could occur, followed by ring opening. The specific degradation products will depend on the stress conditions applied.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
Possible Cause Troubleshooting Step
Inconsistent Storage Conditions Ensure all samples are stored under identical and controlled conditions of temperature, humidity, and light exposure. Use calibrated storage chambers.
Sample Preparation Variability Standardize the sample preparation protocol. Ensure consistent solvent purity, pH, and concentration for all samples.
Analytical Method Not Robust Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Interaction with Container Investigate potential adsorption of the compound onto the container surface. Use inert materials like silanized glass vials.
Issue 2: Appearance of unknown peaks in chromatograms during stability testing.
Possible Cause Troubleshooting Step
Degradation of the Isoflavone This is the expected outcome of a stability study. Proceed with the characterization of these new peaks as potential degradation products.
Contamination Analyze a blank (solvent without the isoflavone) that has been subjected to the same stress conditions to rule out contamination from the solvent or container.
Impurity in the Original Sample Analyze a reference standard of this compound that has not been subjected to stress to confirm if the peak is an initial impurity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating method.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or ethanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep the stock solution in a solid state in a hot air oven at 100°C for 48 hours.

    • Dissolve in the initial solvent before analysis.

  • Photodegradation:

    • Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours) in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector.

  • The goal is to achieve 5-20% degradation of the parent compound.[4] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.

Protocol 2: HPLC Method for Stability Testing

This is a general HPLC method that can be used as a starting point for developing a validated stability-indicating method.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic acid in Water
Mobile Phase B 0.1% Acetic acid in Acetonitrile
Gradient Elution 0-5 min, 90% A; 5-13 min, 85% A; 13-40 min, 70% A; 40-50 min, 50% A; 50-60 min, 0% A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm; monitor at the λmax of the isoflavone.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal Stress (100°C, solid) stock->thermal Apply Stress photo Photodegradation (UV/Vis Light) stock->photo Apply Stress hplc HPLC-DAD Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Characterize Degradants (LC-MS/MS, NMR) hplc->characterization Identify Unknowns

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis Ring Cleavage Products (Phenolic Acids) parent->hydrolysis Acid/Base Hydrolysis demethylation Demethylated Isoflavone parent->demethylation Acidic Conditions oxidation Hydroxylated Derivatives parent->oxidation Oxidative Stress

Caption: Postulated degradation pathways.

References

enhancing solubility of 7,3'-Dihydroxy-5'-methoxyisoflavone for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 7,3'-Dihydroxy-5'-methoxyisoflavone for bioassays. Due to its polyphenolic structure, this isoflavone (B191592) is expected to have low aqueous solubility, a common challenge for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: What is the recommended first-line solvent for creating a stock solution?

A2: Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5] It can dissolve a wide range of polar and nonpolar compounds and is miscible with most aqueous culture media.[5] A purity of ≥99.9% is recommended for biological experiments.[6]

Q3: My compound precipitates when I dilute the DMSO stock in my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous medium. Refer to the Troubleshooting Guide (Issue 1) and the Experimental Protocols for strategies like using co-solvents, reducing the final concentration, or employing advanced formulation techniques like cyclodextrin (B1172386) complexation.

Q4: What are the most promising advanced techniques to enhance the aqueous solubility of this isoflavone?

A4: For significant and stable solubility enhancement, several formulation strategies are effective for isoflavones:

  • Cyclodextrin Complexation: This technique encapsulates the isoflavone within a cyclodextrin molecule, forming a water-soluble inclusion complex.[7][8][9][10] This can increase aqueous solubility by orders of magnitude. For example, complexation with β-cyclodextrin increased the aqueous solubility of a soy isoflavone extract by about 26 times.[8][11]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer scale increases the surface area-to-volume ratio, which can significantly improve dissolution rate and bioavailability.[12][13][14] Techniques include using whey protein nanoparticles or solid-lipid nanoparticles.[12][15]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[16][17]

Solubility Data for Structurally Similar Isoflavones

The following table summarizes solubility data for related isoflavones to provide a starting point for experimental design.

Compound NameSolventSolubilityReference
Biochanin A (5,7-Dihydroxy-4'-methoxyisoflavone)Acetone (B3395972)10 mg/mL[]
GenisteinAcetone4 mg/mL (used for nanoparticle prep)[13]
Soy Isoflavone Extract (IFE)Water0.076 mg/mL[8][11]
IFE with β-CyclodextrinWater2.0 mg/mL (~26-fold increase)[8][11]
Daidzein with γ-CyclodextrinWater~37-fold increase vs. pure drug[10]
Genistein with γ-CyclodextrinWater~51-fold increase vs. pure drug[10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the standard method for preparing a stock solution for serial dilution in bioassays.

  • Preparation : Use a sterile, dry, pyrogen-free microcentrifuge tube or glass vial.

  • Weighing : Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Solvent Addition : Add the required volume of high-purity DMSO (≥99.9%) to the vial to achieve the desired molar concentration (e.g., 10 mM or 50 mM).

  • Dissolution : Gently vortex or pipette the solution to ensure the compound dissolves completely. Sonication in a water bath for 5-10 minutes can aid dissolution if needed.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[18]

Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)

This method creates a solid, water-soluble complex that can be easily weighed and dissolved in aqueous buffers.

  • Molar Ratio Selection : Start with a 1:1 molar ratio of this compound to β-cyclodextrin (or HP-β-cyclodextrin for higher solubility).

  • Mixing : Place the accurately weighed isoflavone and cyclodextrin in a mortar.

  • Kneading : Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise while triturating the solids with a pestle. Continue adding liquid and kneading until a paste-like consistency is achieved.

  • Drying : Knead for 45-60 minutes. Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is obtained.

  • Final Product : The resulting dry powder is the inclusion complex. Grind it into a fine powder for storage and use.

  • Solubility Check : Test the solubility of the complex in water or your assay buffer and compare it to the uncomplexed compound.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
1. Precipitation in Cell Culture Medium The final concentration of the isoflavone exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too high, affecting compound solubility.Stepwise Dilution: Perform serial dilutions. For example, first dilute the 10 mM DMSO stock into a small volume of medium to make a 1 mM intermediate, then dilute this into the final culture plate.[19] Reduce Final DMSO: Ensure the final concentration of DMSO in the assay is less than 0.5%, as higher concentrations can be toxic to cells and affect solubility.[18] Use Co-solvents: Consider using a co-solvent like PEG400 or Tween 80 in your final dilution step to maintain solubility.[18][20]
2. Inconsistent Bioassay Results Compound degradation or precipitation over the course of a long-term (24-72h) experiment. Inaccurate initial concentration due to incomplete dissolution.Use a Solubilizing Formulation: For long-term assays, use a more stable formulation like a cyclodextrin complex or solid dispersion which provides sustained solubility.[20] Confirm Stock Concentration: After preparing the stock solution, confirm its concentration using UV-Vis spectrophotometry or HPLC if a standard is available. Pre-warm Medium: Warm the culture medium or buffer to 37°C before adding the compound stock solution to prevent temperature-related precipitation.
3. Low Bioavailability in Animal Studies Poor aqueous solubility leads to low dissolution in the gastrointestinal tract, causing erratic absorption.[20]Formulation is Key: Simple DMSO/saline solutions are often inadequate. Nanoparticle Formulation: Formulating the isoflavone into nanoparticles can significantly enhance its dissolution rate and subsequent absorption.[13][20] Use Cyclodextrins: Complexation with cyclodextrins can improve oral bioavailability by increasing solubility in the gut.[8][11] Self-Emulsifying Systems (SEDDS): These lipid-based formulations can form microemulsions in the GI tract, enhancing drug solubilization and absorption.[16][21]

Visualizations

Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Advanced Formulation start Start: Poorly Soluble This compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock test_dilution Test Dilution in Aqueous Buffer/Medium prep_stock->test_dilution precipitate Precipitation Observed? test_dilution->precipitate success Success: Proceed with Assay precipitate->success No optimize Optimize Dilution (e.g., Stepwise Dilution, Co-solvents like Tween 80) precipitate->optimize Yes retest Re-test Dilution optimize->retest precipitate2 Still Precipitates? retest->precipitate2 precipitate2->success No advanced Advanced Formulation Required (e.g., for in vivo studies or high concentration assays) precipitate2->advanced Yes cyclo Cyclodextrin Complexation advanced->cyclo nano Nanoparticle Formulation advanced->nano sdisp Solid Dispersion advanced->sdisp formulate Formulate & Characterize cyclo->formulate nano->formulate sdisp->formulate final_product Use Solubilized Product in Bioassay formulate->final_product

Caption: Decision workflow for solubilizing the isoflavone.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule enhances the solubility of an isoflavone.

G cluster_0 Before Complexation cluster_1 Inclusion Complex cluster_2 After Complexation Isoflavone Isoflavone (Hydrophobic) Water Water (Poor Solubility) Isoflavone->Water Low Interaction Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Hydrophilic Exterior Isoflavone->Cyclodextrin:f1 Encapsulation Complex Soluble Inclusion Complex Cyclodextrin->Complex Water2 Water (High Solubility) Complex->Water2 High Interaction G cluster_mito Mitochondrial Disruption compound This compound ros ↑ ROS Generation (Mitochondrial & Cytosolic) compound->ros er_stress ER Stress ros->er_stress mmp ↓ Mitochondrial Membrane Potential ros->mmp ca_release ↑ Intracellular Ca2+ er_stress->ca_release jnk ↑ JNK Phosphorylation er_stress->jnk ca_release->mmp jnk->mmp bcl2 ↓ Bcl-2 (Anti-apoptotic) cytc Cytochrome c Release bcl2->cytc bax ↑ Bax / BID (Pro-apoptotic) bax->cytc mmp->bcl2 mmp->bax caspase ↑ Caspase-3 Activation cytc->caspase apoptosis Apoptosis caspase->apoptosis

References

Technical Support Center: Strategies to Improve Bioavailability of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of 7,3'-Dihydroxy-5'-methoxyisoflavone. Given that specific research on this isoflavone (B191592) is limited, the strategies outlined are based on established methods for structurally similar, poorly water-soluble flavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

The oral bioavailability of many flavonoids, likely including this compound, is generally low due to several factors.[1] These compounds often exhibit poor aqueous solubility, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2] Furthermore, flavonoids can be subject to extensive first-pass metabolism in the intestines and liver, as well as potential degradation in the gastrointestinal tract.[1][3] The metabolism of a similar isoflavone, glycitein (B1671905) (7,4'-dihydroxy-6-methoxyisoflavone), by human gut microflora has been observed, suggesting that gut bacteria may also play a role in the biotransformation and bioavailability of this compound.[4]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this isoflavone?

For poorly water-soluble flavonoids, several formulation strategies have proven effective in improving oral bioavailability.[1] These approaches primarily focus on enhancing the solubility and dissolution rate of the compound.[1] Key strategies include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media. This enhances the solubilization of the drug and presents it in a dissolved state for absorption. For other methoxyflavones, SMEDDS formulations have increased oral bioavailability by over 25-fold.[5]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like isoflavones, forming inclusion complexes that have significantly improved water solubility and dissolution.[5][6] Studies on related methoxyflavones showed that complexation with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) increased oral bioavailability by over 20-fold.[5]

  • Nanoparticle Formulation: Reducing the particle size of the isoflavone to the nanometer range increases the surface area-to-volume ratio. This leads to a higher dissolution velocity and improved saturation solubility, which can enhance bioavailability.[2][6]

  • Solid Dispersions: This technique involves dispersing the compound in an inert hydrophilic carrier matrix at a solid state.[6] The drug can exist in an amorphous form, which has higher energy and thus greater aqueous solubility and faster dissolution rates compared to the crystalline form.

Q3: Can chemical modifications be used to improve the bioavailability of this compound?

Yes, structural transformation is a viable strategy to overcome bioavailability barriers for flavonoids.[1] Two common approaches are:

  • Prodrugs: This involves chemically modifying the isoflavone to create a more soluble or permeable derivative (the prodrug) that, after absorption, is converted back to the active parent compound by enzymes in the body.

  • Glycosylation: Attaching a sugar moiety to the flavonoid structure can significantly increase its aqueous solubility.[1] The specific position of glycosylation can influence the absorption site and overall bioavailability.

Q4: How can the impact of gut microbiota on the metabolism of this isoflavone be evaluated?

The metabolism of isoflavones by gut microorganisms can be significant.[4] To evaluate this, anaerobic incubation of this compound with fresh human or animal fecal slurries can be performed.[4] Metabolites can be identified and quantified over time using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[4] Such studies can reveal the rate of degradation of the parent compound and the metabolic pathways involved.[4]

Troubleshooting Guides

Issue Potential Cause Troubleshooting & Optimization Steps
Low solubility of this compound in aqueous buffers for in vitro assays. The inherent hydrophobicity of the isoflavone structure limits its solubility in water-based media.1. Use Co-solvents: Prepare stock solutions in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol, then dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological assay. 2. Employ Cyclodextrins: Pre-complex the isoflavone with a cyclodextrin (e.g., 2-HP-β-CD) to increase its aqueous solubility before adding it to the assay medium.[5] 3. Adjust pH: Evaluate the pH-solubility profile of the compound. The phenolic hydroxyl groups mean its solubility may increase at a higher pH, but ensure the pH is compatible with your assay.
Inconsistent results and high variability in animal pharmacokinetic studies. Poor oral absorption due to low solubility often leads to erratic plasma concentrations.[6]1. Optimize Formulation: Move beyond simple suspensions. Develop an enabling formulation such as a SMEDDS or a solid dispersion to improve dissolution and absorption consistency.[5] 2. Control Food Intake: Standardize the feeding schedule of the animals, as food can significantly affect the gastrointestinal environment and drug absorption. 3. Increase Animal Numbers: Use a sufficient number of animals per group to ensure statistical power and account for inter-individual variability in metabolism and absorption.[3]
New formulation shows good in vitro dissolution but poor in vivo bioavailability. The formulation may be preventing degradation in the stomach but not overcoming other barriers like poor permeability across the intestinal wall or extensive first-pass metabolism.[1]1. Conduct Permeability Assays: Use an in vitro model like Caco-2 cells to assess if the formulation improves the permeability of the isoflavone across the intestinal epithelium.[5] 2. Investigate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or S9 fractions to determine if the compound is rapidly metabolized. 3. Incorporate Permeation Enhancers: Consider adding safe and approved permeation enhancers to the formulation, but this must be done cautiously to avoid damaging the intestinal mucosa.

Quantitative Data on Bioavailability Enhancement

The following table summarizes the significant improvements in oral bioavailability observed for methoxyflavones from Kaempferia parviflora using SMEDDS and cyclodextrin complexation, providing a benchmark for potential enhancements for this compound.

Compound Formulation Fold Increase in Oral Bioavailability (Compared to Control) Reference
Pentamethoxyflavone (PMF) KP-SMEDDS25.38[5]
KP-2-HP-β-CD Complex21.63[5]
Trimethoxyflavone (TMF) KP-SMEDDS42.00[5]
KP-2-HP-β-CD Complex34.20[5]
Dimethoxyflavone (DMF) KP-SMEDDS26.01[5]
KP-2-HP-β-CD Complex22.90[5]

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is adapted from a method used for other methoxyflavones.[5]

  • Component Screening:

    • Determine the solubility of this compound in various oils (e.g., coconut oil, oleic acid), surfactants (e.g., polyoxyethylene castor oil, Tween 80), and cosurfactants (e.g., propylene (B89431) glycol, Transcutol P).

    • Select components that show the highest solubilizing capacity for the isoflavone.

  • Constructing Ternary Phase Diagrams:

    • Prepare mixtures of the selected oil, surfactant, and cosurfactant at various ratios.

    • Titrate each mixture with water and observe the formation of microemulsions to identify the optimal concentration ranges that result in stable systems.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimal ratio. For example, a formulation might consist of 53% surfactant, 27% cosurfactant, and 20% oil.[5]

    • Accurately weigh and mix the oil, surfactant, and cosurfactant until a clear, homogenous liquid is formed.

    • Dissolve the this compound in this mixture with gentle stirring and slight warming if necessary to achieve the desired concentration.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the microemulsion formed upon dilution in water using a dynamic light scattering instrument.

    • Visually assess the self-emulsification time and clarity of the resulting microemulsion.

Protocol 2: Preparation of an Isoflavone-Cyclodextrin Inclusion Complex

This protocol uses the lyophilization (freeze-drying) method.[5]

  • Solubilization:

    • Prepare an aqueous solution of 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD). The molar ratio of isoflavone to cyclodextrin is a key parameter to optimize (e.g., 1:1, 1:2).

    • Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation:

    • Slowly add the isoflavone solution to the stirred cyclodextrin solution.

    • Continuously stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization:

    • Freeze the resulting aqueous solution (e.g., at -80°C).

    • Dry the frozen sample using a freeze-dryer for at least 48 hours to remove the water and obtain a solid, powdered complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

    • Evaluate the increase in aqueous solubility and dissolution rate of the complex compared to the pure isoflavone.

Visualizations

Bioavailability_Enhancement_Workflow cluster_form Formulation Options cluster_mod Modification Options cluster_eval Evaluation Steps start Start: Poorly Soluble Isoflavone solubility Characterize Physicochemical Properties (Solubility, Permeability) start->solubility decision1 Is Solubility the Main Issue? solubility->decision1 formulation Formulation Strategies decision1->formulation Yes chem_mod Chemical Modification decision1->chem_mod No (Permeability is also low) form_smedds SMEDDS form_cd Cyclodextrin Complex form_nano Nanoparticles evaluation In Vitro / In Vivo Evaluation form_smedds->evaluation form_cd->evaluation form_nano->evaluation mod_prodrug Prodrug Synthesis mod_prodrug->evaluation eval_diss Dissolution Testing eval_caco2 Caco-2 Permeability eval_pk Animal PK Studies end Optimized Formulation with Enhanced Bioavailability eval_diss->end eval_caco2->end eval_pk->end

Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.

Cyclodextrin_Complexation cluster_before Before Complexation cluster_process Complexation Process cluster_after After Complexation isoflavone Isoflavone (Poorly Soluble) water Water (Aqueous Medium) isoflavone->water Low Interaction complex Soluble Inclusion Complex isoflavone->complex Encapsulation cd Cyclodextrin (Hydrophobic Cavity) cd->complex Encapsulation complex->water High Interaction (Improved Solubility)

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Experimental_Workflow prep Prepare Formulation (e.g., SMEDDS) char Physicochemical Characterization (Particle Size, Drug Load) prep->char diss In Vitro Dissolution Study (Simulated Gastric/Intestinal Fluid) char->diss perm Caco-2 Cell Permeability Assay (Apparent Permeability, Papp) diss->perm pk In Vivo Animal Pharmacokinetic Study (Oral Administration) perm->pk analysis Analyze Plasma Samples (LC-MS) (Calculate AUC, Cmax, Tmax) pk->analysis compare Compare Bioavailability vs. Control (Unformulated Isoflavone) analysis->compare

Caption: Experimental workflow for evaluating a new isoflavone formulation.

References

Technical Support Center: Optimizing the Extraction of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimized extraction of 7,3'-Dihydroxy-5'-methoxyisoflavone from plant matrices.

I. Frequently Asked Questions (FAQs)

Q1: What are the known plant sources of this compound?

A1: this compound has been identified in Dalbergia odorifera, a species of legume in the family Fabaceae.[1] This plant, also known as Chinese rosewood, is a valuable source of a variety of flavonoids and is used in traditional medicine.[1][2]

Q2: What are the reported biological activities of this compound?

A2: Current research has highlighted the potential of this compound in modulating key biological pathways. It has been shown to exhibit alpha-glucosidase inhibitory and anti-inflammatory activities, suggesting its therapeutic potential in managing conditions like type 2 diabetes and inflammatory disorders.[3]

Q3: Which analytical techniques are most suitable for the identification and quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective method for the analysis of isoflavones.[4][5] For quantification, a validated HPLC-DAD method using a suitable standard is recommended.[6]

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient cell wall disruption. 2. Suboptimal solvent system. 3. Inadequate extraction time or temperature. 4. Degradation of the target compound.1. Ensure the plant material is finely ground to a uniform powder (e.g., 40-60 mesh).[7] 2. Experiment with different solvent systems. A mixture of ethanol (B145695) and water (e.g., 70-80% ethanol) is often effective for isoflavone (B191592) extraction.[8] For complex matrices like Dalbergia odorifera, a multi-step extraction starting with a less polar solvent to remove lipids, followed by a more polar solvent for isoflavone extraction, may be beneficial. 3. Optimize extraction time and temperature. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time.[7] However, be mindful of potential thermal degradation.[8] 4. Avoid prolonged exposure to high temperatures and light. Store extracts at low temperatures in the dark.
Co-extraction of Interfering Compounds 1. The complex phytochemical profile of Dalbergia odorifera, which is rich in various flavonoids and phenolic compounds.[3][9] 2. Use of a non-selective solvent.1. Employ a multi-step purification process. After initial extraction, use column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to separate the target compound from other co-extractants.[4] 2. Consider a liquid-liquid partitioning step. For instance, after ethanolic extraction, the extract can be partitioned between ethyl acetate (B1210297) and water to separate compounds based on their polarity.
Inconsistent HPLC-DAD Quantification Results 1. Poor chromatographic separation. 2. Instability of the compound in the analytical solvent. 3. Matrix effects from co-eluting compounds.1. Optimize the HPLC method, including the mobile phase composition, gradient, flow rate, and column temperature. A C18 column is commonly used for isoflavone analysis.[10] 2. Prepare fresh standards and samples before each analytical run. Keep samples in an autosampler with temperature control if possible. 3. Use a sample clean-up method like Solid-Phase Extraction (SPE) to remove interfering matrix components before HPLC analysis.
Suspected Degradation of the Target Compound 1. Exposure to high temperatures during extraction or solvent evaporation. 2. Presence of oxidative enzymes in the plant matrix. 3. pH instability.1. Use extraction methods that operate at lower temperatures, such as UAE at a controlled temperature.[7] When evaporating the solvent, use a rotary evaporator under reduced pressure at a moderate temperature. 2. Blanching the fresh plant material before extraction can help to deactivate enzymes. 3. Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote the degradation of some flavonoids.

III. Experimental Protocols

A. General Protocol for Extraction of this compound from Dalbergia odorifera

This protocol is a general guideline and may require further optimization for specific research needs.

  • Sample Preparation:

    • Obtain heartwood of Dalbergia odorifera.

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried heartwood into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 80% ethanol.

    • Perform Ultrasound-Assisted Extraction (UAE) at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.

    • Alternatively, perform maceration with continuous stirring for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue twice more with the same solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (optional but recommended):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Subject the dissolved extract to column chromatography on silica gel or Sephadex LH-20.

    • Elute with a gradient of solvents (e.g., a mixture of n-hexane, ethyl acetate, and methanol (B129727) of increasing polarity) to separate the fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fraction containing this compound.

    • Combine the pure fractions and evaporate the solvent to yield the purified compound.

B. HPLC-DAD Analysis Method
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program: Start with a higher concentration of A, and gradually increase the concentration of B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (requires determination using a UV scan).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

IV. Quantitative Data Summary

The following table provides representative data on the influence of solvent composition on the extraction yield of total isoflavones from a plant matrix, which can be used as a starting point for optimizing the extraction of this compound.

Solvent System Extraction Method Temperature (°C) Time (min) Relative Yield (%)
70% EthanolMacerationRoom Temp24 hours85
80% EthanolUAE403095
95% EthanolSoxhlet8012090
70% MethanolMacerationRoom Temp24 hours88
80% MethanolUAE403092
50% AcetoneMacerationRoom Temp24 hours75

Note: This data is illustrative and the optimal conditions for this compound extraction should be determined experimentally.

V. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_analysis Analysis plant_material Dalbergia odorifera Heartwood drying Drying plant_material->drying grinding Grinding drying->grinding extraction Ultrasound-Assisted Extraction (UAE) grinding->extraction filtration Filtration extraction->filtration solvent 80% Ethanol solvent->extraction concentration Concentration filtration->concentration purification Column Chromatography concentration->purification hplc HPLC-DAD/MS purification->hplc quantification Quantification hplc->quantification

Caption: Workflow for the extraction and analysis of this compound.

B. Postulated Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory activity of structurally similar flavonoids, this compound may exert its effects by inhibiting the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_transcription Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) nucleus->genes Induces compound 7,3'-Dihydroxy- 5'-methoxyisoflavone compound->IKK Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

References

preventing oxidation of 7,3'-Dihydroxy-5'-methoxyisoflavone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 7,3'-Dihydroxy-5'-methoxyisoflavone in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow/brown). What does this indicate?

A1: A color change in your isoflavone (B191592) solution is a common indicator of oxidation and degradation. Isoflavones, as phenolic compounds, are susceptible to oxidation when exposed to air, light, high temperatures, or alkaline pH. This process can lead to the formation of quinone-like structures and other degradation products, resulting in a visible color change and a loss of the compound's biological activity.

Q2: What is the best solvent for preparing a stable stock solution of this compound?

A2: For long-term storage, it is highly recommended to prepare stock solutions in anhydrous Dimethyl Sulfoxide (DMSO).[1] DMSO is a non-aqueous solvent that minimizes hydrolytic degradation and can help protect the compound from oxidation. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For immediate use in experiments, fresh working solutions should be prepared by diluting the DMSO stock into your aqueous experimental medium.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Isoflavones are generally more susceptible to degradation under neutral to alkaline conditions.[3] Phenolic compounds are more prone to oxidation at higher pH levels.[4] For experimental purposes, it is advisable to maintain a slightly acidic to neutral pH (around 6.0-7.0) if the experimental conditions permit. Be aware that standard cell culture media with a physiological pH of ~7.4 can promote isoflavone degradation over time.[2]

Q4: I'm observing inconsistent results in my cell culture experiments. Could this be related to the degradation of the isoflavone?

A4: Yes, inconsistent results are a hallmark of compound instability.[2] The degradation of this compound in cell culture media over the course of an experiment can lead to a decrease in its effective concentration, resulting in poor reproducibility.[5] It is crucial to prepare fresh working solutions from a stable stock immediately before each experiment.[2] Additionally, consider the potential for interaction with media components, such as phenol (B47542) red, which can act as a weak estrogen agonist and confound results in studies on hormonal pathways.[2]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Solution
Symptom Potential Cause Troubleshooting Steps & Solutions
Biological activity decreases over the course of an experiment.Oxidation/Degradation: The isoflavone is unstable in the aqueous experimental buffer or medium.1. Use Antioxidants: Add antioxidants like ascorbic acid or Trolox to your aqueous solutions to scavenge free radicals. 2. Control pH: Maintain a slightly acidic pH (if compatible with your experiment) to slow down oxidation.[4] 3. Prepare Fresh: Always prepare working solutions immediately before use from a frozen DMSO stock.[2] 4. Degas Solutions: For highly sensitive experiments, consider deoxygenating your aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) before adding the isoflavone.
Precipitate forms in the aqueous working solution.Poor Solubility/Precipitation: The concentration of the isoflavone exceeds its solubility limit in the aqueous medium.1. Check Solubility Limits: Determine the maximum soluble concentration of the isoflavone in your specific medium. 2. Adjust Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is within a non-toxic range for your cells (typically <0.5%).[5] 3. Use Pluronic F-68: For cell culture, adding a small amount of Pluronic F-68 can help maintain the solubility of hydrophobic compounds.
Issue 2: Inconsistent Analytical Measurements (HPLC/LC-MS)
Symptom Potential Cause Troubleshooting Steps & Solutions
Peak area of the isoflavone decreases over time in prepared samples.Sample Instability: The compound is degrading in the autosampler vials.1. Control Temperature: Use a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical run. 2. Limit Light Exposure: Use amber or light-blocking vials to prevent photodegradation.[6] 3. Analyze Promptly: Analyze samples as quickly as possible after preparation.
Appearance of unknown peaks in the chromatogram.Degradation Products: The new peaks are likely oxidation or degradation products of the isoflavone.1. Run a Time-Course Study: Analyze the same sample at different time points (e.g., 0, 2, 4, 8 hours) to monitor the appearance and growth of degradation peaks. 2. Use Mass Spectrometry (MS): If available, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.

Data Presentation: Stability of Related Isoflavones

Table 1: Effect of Temperature on the Degradation of Genistin (a glucoside of Genistein) in Soy Milk

Temperature (°C)Degradation Rate Constant (days⁻¹)Activation Energy (kcal/mol)
15-370.437 - 3.8717.2
70-9061 - 10917.6
(Data adapted from Eisen et al., 2003)[7]

Table 2: Effect of pH on the Antioxidant Activity of Genistein (B1671435) and Daidzein (B1669772) Solutions

CompoundpHAntioxidant Activity
Genistein7Moderate reduction
Genistein9Rapidly decreased
Daidzein7Moderate reduction
Daidzein9Moderate reduction
(Data interpreted from a study on thermal degradation and antioxidant activity by Routray & Orsat, 2012, which references earlier stability studies)[3]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution thoroughly until the isoflavone is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

    • Aliquot the stock solution into smaller volumes in amber, airtight vials to minimize air exposure and repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol 2: Minimizing Oxidation in Aqueous Working Solutions for In Vitro Assays
  • Materials:

    • Prepared isoflavone stock solution (from Protocol 1)

    • Experimental aqueous buffer or cell culture medium

    • (Optional) Ascorbic acid or Trolox as an antioxidant

  • Procedure:

    • Warm the required volume of aqueous buffer or medium to the experimental temperature (e.g., 37°C for cell culture).

    • (Optional) If using an antioxidant, add it to the aqueous solution at a low, non-interfering concentration (e.g., 10-50 µM ascorbic acid).

    • Immediately before starting the experiment, thaw one aliquot of the isoflavone DMSO stock solution.

    • Dilute the stock solution directly into the aqueous buffer or medium to the final desired concentration. Mix gently by inversion or pipetting.

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions of the isoflavone for extended periods.

Visualizations

Oxidation_Factors cluster_compound This compound in Solution cluster_factors Oxidative Stressors compound Isoflavone (Active Form) degradation Oxidized Isoflavone (Inactive/Degraded) compound->degradation Oxidation oxygen Oxygen (Air) oxygen->degradation light Light (UV) light->degradation ph Alkaline pH ph->degradation metal Trace Metals metal->degradation

Caption: Factors leading to the oxidation of this compound.

Experimental_Workflow cluster_prevention Key Prevention Steps cluster_execution Experimental Execution start Start: Solid Isoflavone stock Prepare Stock Solution in Anhydrous DMSO start->stock storage Aliquot & Store at -80°C in Amber Vials stock->storage working Prepare Fresh Working Solution in Aqueous Medium storage->working Dilute just before use use Use Immediately in Experiment working->use end End: Reliable Data use->end

Caption: Recommended workflow for handling this compound.

References

identifying and removing impurities in 7,3'-Dihydroxy-5'-methoxyisoflavone samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,3'-Dihydroxy-5'-methoxyisoflavone. The focus is on identifying and removing impurities from synthesized or isolated samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis and purification of this compound.

Issue 1: Multiple Peaks Observed in HPLC Analysis

Possible Causes:

  • Starting Material Impurities: Unreacted starting materials from the synthesis may be present.

  • Reaction Byproducts: Side reactions during synthesis can lead to structurally related impurities.

  • Degradation Products: The isoflavone (B191592) may degrade due to improper handling or storage (e.g., exposure to high temperatures, light, or extreme pH).

  • Solvent Impurities: The solvents used for sample preparation or HPLC analysis may be contaminated.

Troubleshooting Steps:

  • Analyze Starting Materials: Run an HPLC analysis of the starting materials used in the synthesis to check for pre-existing impurities.

  • Review Synthesis Pathway: Examine the synthetic route for potential side reactions that could lead to isomers, incompletely reacted intermediates, or other byproducts.

  • Optimize Storage and Handling: Ensure the sample is stored in a cool, dark, and dry place. Use fresh, high-purity solvents for all procedures.

  • LC-MS/MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain mass data for each impurity peak. This will help in identifying their molecular weights and fragmentation patterns, providing clues to their structures.

  • NMR Spectroscopy: For significant impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Issue 2: Poor Resolution or Tailing Peaks in HPLC

Possible Causes:

  • Inappropriate HPLC Column: The column chemistry may not be suitable for separating the isoflavone from its impurities.

  • Suboptimal Mobile Phase: The composition and pH of the mobile phase can significantly affect peak shape and resolution.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Column Degradation: The HPLC column may be old or have been exposed to harsh conditions.

Troubleshooting Steps:

  • Column Selection: A C18 column is a good starting point for isoflavone analysis. If resolution is poor, consider a phenyl-hexyl or a column with a different particle size.

  • Mobile Phase Optimization:

    • Solvent Gradient: Adjust the gradient profile of the organic solvent (e.g., acetonitrile (B52724) or methanol) and aqueous phase (often with a small amount of acid like formic or acetic acid to improve peak shape).

    • pH Adjustment: Modify the pH of the aqueous mobile phase. Isoflavones are phenolic compounds, and their ionization state, which is pH-dependent, affects retention.

  • Sample Concentration: Dilute the sample and reinject to see if peak shape improves.

  • Column Maintenance: Flush the column with an appropriate solvent sequence to remove any strongly retained compounds. If the problem persists, replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthetically prepared sample of this compound?

A1: While specific impurities depend on the synthetic route, common impurities in flavonoid synthesis can include:

  • Unreacted Starting Materials: Such as a dihydroxyacetophenone and a substituted benzaldehyde (B42025) derivative.

  • Incomplete Cyclization Products: Chalcone intermediates that have not fully cyclized to the isoflavone core.

  • Positional Isomers: If the starting materials have multiple reactive sites, isomers of the desired product can be formed.

  • Over- or Under-Alkylated Products: If methylation is part of the synthesis, impurities with a different number or position of methoxy (B1213986) groups may be present.

  • Degradation Products: Cleavage of the heterocyclic C-ring can occur under harsh reaction or workup conditions, leading to simpler phenolic compounds.

Q2: What is a standard method for purifying this compound?

A2: A combination of chromatographic techniques is typically used.

  • Column Chromatography: This is a primary purification step. Silica gel is a common stationary phase, and a gradient elution with a solvent system like hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol is often effective.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol, or ethyl acetate/hexane) can further enhance purity.

  • Preparative HPLC: For obtaining very high purity material, preparative reverse-phase HPLC is the method of choice.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for purity assessment, providing quantitative information on the main compound and any impurities. Detection at a wavelength around 260 nm is common for isoflavones.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for the main peak and any impurity peaks, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and for identifying the structure of unknown impurities if they can be isolated in sufficient quantity.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol outlines a general method for the analysis of this compound and its potential impurities.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 260 nm
MS Detector ESI in negative ion mode
MS Scan Range m/z 100-1000

Protocol 2: Column Chromatography for Purification

This protocol provides a general procedure for the purification of isoflavones.

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions Dependent on sample amount (e.g., 2 cm diameter for 1g crude)
Elution Solvents Start with a non-polar solvent (e.g., Hexane or Dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., Ethyl Acetate or Methanol).
Gradient Example Start with 100% Dichloromethane, then gradually increase Methanol concentration from 0.5% to 5%.
Fraction Collection Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.
Fraction Pooling Combine fractions containing the pure product.
Solvent Removal Evaporate the solvent under reduced pressure.

Protocol 3: Recrystallization for Final Purification

This protocol describes a general method for recrystallization.

  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common solvents for isoflavones include ethanol, methanol, and ethyl acetate. An anti-solvent (in which the compound is insoluble) like water or hexane can be used to induce crystallization.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can help. The flask can then be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Visualizations

Impurity_Identification_Workflow cluster_Analysis Analytical Workflow Impure_Sample Impure 7,3'-Dihydroxy- 5'-methoxyisoflavone Sample HPLC_UV HPLC-UV Analysis Impure_Sample->HPLC_UV Inject LC_MS LC-MS Analysis Impure_Sample->LC_MS Inject NMR NMR Spectroscopy Impure_Sample->NMR Isolate Impurity then Analyze Impurity_Profile Impurity Profile (Number and % Area) HPLC_UV->Impurity_Profile MW_Fragments Molecular Weight and Fragment Ions LC_MS->MW_Fragments Structure_Confirmation Structure Confirmation/ Identification NMR->Structure_Confirmation Impurity_Profile->LC_MS MW_Fragments->Structure_Confirmation

Caption: Workflow for the identification and characterization of impurities.

Purification_Workflow cluster_Purification Purification Workflow Crude_Product Crude Synthetic Product Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Product->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC or HPLC) Column_Chromatography->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Purity_Check Purity Check (HPLC) Recrystallization->Purity_Check Pure_Product Pure 7,3'-Dihydroxy- 5'-methoxyisoflavone Purity_Check->Recrystallization <98% Pure Purity_Check->Pure_Product >98% Pure

Caption: A typical workflow for the purification of synthetic isoflavones.

troubleshooting inconsistent results in 7,3'-Dihydroxy-5'-methoxyisoflavone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,3'-Dihydroxy-5'-methoxyisoflavone. Due to the limited specific experimental data available for this compound, this guide is based on the general properties of isoflavones and common challenges encountered in related experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is an O-methylated isoflavone (B191592). Its chemical formula is C16H12O5 with a molecular weight of 284.26 g/mol .[1] Key structural features include two hydroxyl groups and one methoxy (B1213986) group, which influence its solubility, stability, and biological activity.

PropertyValueReference
Molecular FormulaC16H12O5[1]
Molecular Weight284.26 g/mol [1]
IUPAC Name7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one[1]

Q2: What is the best solvent for dissolving this compound?

Q3: Is this compound stable in solution?

A3: Isoflavones can be sensitive to heat, light, and pH. Some studies on other isoflavones indicate they can degrade at high temperatures or leach out of experimental systems into aqueous solutions.[3] It is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C, protected from light.

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Activity Observed

Possible Causes & Solutions

CauseRecommended Action
Compound Degradation Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Poor Solubility Ensure complete dissolution of the compound in the initial solvent (e.g., DMSO) before further dilution. When diluting in aqueous media, vortex or sonicate briefly. Consider using a carrier solvent or formulating with excipients for in vivo studies.
Incorrect Dosage Perform a dose-response study to determine the optimal concentration range for your specific cell line or animal model. Isoflavone effects can be dose-dependent.
Cell Line Specificity The observed effects of isoflavones can vary significantly between different cell lines. Confirm the expression of relevant targets or pathways in your chosen cell model.
Metabolic Differences (In Vivo) Be aware of significant metabolic differences between animal models and humans, which can alter the bioavailability and activity of isoflavones.[4][5]
Issue 2: High Background or Off-Target Effects in Cell-Based Assays

Possible Causes & Solutions

CauseRecommended Action
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is below the toxic threshold for your cells (typically <0.5%). Run a solvent control to account for any solvent-induced effects.
Compound Purity Verify the purity of your this compound sample using analytical techniques like HPLC or mass spectrometry. Impurities can lead to unexpected biological activity.
Non-specific Binding Isoflavones can interact with multiple cellular targets. Consider using blocking agents or employing more specific assays to confirm that the observed effect is due to the intended mechanism.

Experimental Protocols & Methodologies

While specific protocols for this compound are not widely published, the following are generalized methodologies for common experiments involving isoflavones.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from a stock solution. Replace the culture medium with fresh medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Signaling Pathways and Workflows

General Isoflavone Experimental Workflow

The following diagram illustrates a typical workflow for investigating the biological effects of an isoflavone like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound This compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Working Prepare Working Dilutions (in culture medium) Stock->Working InVitro In Vitro Assays (e.g., cell culture) Working->InVitro InVivo In Vivo Studies (e.g., animal models) Working->InVivo BioAssay Biological Assays (MTT, Western Blot, etc.) InVitro->BioAssay InVivo->BioAssay Data Data Analysis BioAssay->Data Conclusion Conclusion Data->Conclusion

Caption: General experimental workflow for isoflavone research.

Potential Signaling Pathway Involvement

Many flavonoids and isoflavones are known to modulate cellular signaling pathways. For instance, 5-hydroxy-7-methoxyflavone, a structurally related compound, has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of mitochondrial pathways.[6] Another related compound, 5,7-dimethoxyflavone (B190784), influences melanogenesis through the cAMP-dependent signaling pathway.[7] A hypothetical pathway for this compound based on related compounds is depicted below.

G Compound This compound ROS ROS Generation Compound->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical ROS-mediated apoptosis pathway.

References

Technical Support Center: Enhancing the Bioactivity of 7,3'-Dihydroxy-5'-methoxyisoflavone through Chemical Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the chemical modification of 7,3'-Dihydroxy-5'-methoxyisoflavone to enhance its biological activity. The information is intended to assist researchers in designing and executing experiments for the development of novel isoflavone-based therapeutic agents.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.

Question IDQuestionAnswer
SYN-001 Low yield during the synthesis of this compound derivatives. Low yields can result from several factors. Consider the following troubleshooting steps: • Starting Material Purity: Ensure the purity of the starting this compound. Impurities can interfere with the reaction. • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. For reactions involving hydroxyl groups, ensure anhydrous conditions to prevent side reactions. • Protecting Groups: For modifications targeting a specific hydroxyl group, the use of appropriate protecting groups for other hydroxyls is crucial. Incomplete protection or deprotection can lead to a mixture of products and lower the yield of the desired compound. • Catalyst/Reagent Activity: Verify the activity of catalysts and the freshness of reagents. Deactivated catalysts or degraded reagents are common causes of low conversion.
PUR-001 Difficulty in purifying the modified isoflavone (B191592) derivatives. Purification of isoflavone derivatives can be challenging due to their similar polarities. Consider these strategies: • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a polar solvent system can improve separation. For closely related compounds, techniques like preparative HPLC or flash chromatography with high-resolution columns may be necessary. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test various solvents to find one in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble or insoluble at all temperatures. • Derivative Formation: In some cases, converting the product to a temporary derivative (e.g., an ester or a silyl (B83357) ether) can alter its chromatographic behavior, facilitating separation. The original compound can then be regenerated.
BIO-001 Inconsistent or unexpected results in bioactivity assays. Variability in bioactivity data can stem from several sources: • Compound Purity and Identity: Confirm the purity and structural integrity of your synthesized compounds using techniques like NMR, Mass Spectrometry, and HPLC. Even small amounts of highly active impurities can lead to misleading results. • Solubility Issues: Poor solubility of isoflavone derivatives in aqueous assay media can lead to lower than expected activity. The use of a co-solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments to avoid solvent-induced artifacts. The synthesis of more water-soluble derivatives (e.g., glycosides or amino acid conjugates) could be a strategic approach. • Assay Conditions: Ensure that the assay conditions (e.g., cell density, incubation time, reagent concentrations) are standardized and reproducible. Run appropriate positive and negative controls in every experiment.
SAR-001 How do I interpret the structure-activity relationship (SAR) of my modified compounds? Interpreting SAR involves correlating the structural changes with the observed changes in biological activity. Key considerations include: • Hydroxylation and Methoxylation: The number and position of hydroxyl and methoxyl groups significantly influence the bioactivity of flavonoids. Hydroxyl groups are often key for receptor binding and antioxidant activity, while methoxylation can affect metabolic stability and cell permeability.[1] For instance, the presence of hydroxyl groups at the C3' and C4' positions on the B-ring has been shown to promote anti-inflammatory activity.[2] Conversely, a methoxy (B1213986) group at C4' can attenuate this activity.[2] • Lipophilicity: Modifications that alter the lipophilicity of the molecule (e.g., addition of alkyl chains or glycosylation) can impact its ability to cross cell membranes and interact with intracellular targets.[3] • Steric Hindrance: The introduction of bulky groups can sterically hinder the interaction of the isoflavone with its biological target, potentially reducing its activity.

Data Presentation: Predicted Bioactivity Enhancements

Modification StrategyTarget Position(s)Predicted Effect on BioactivityRationale
Methylation 7-OH, 3'-OHIncreased metabolic stability and cell permeability.O-methylation of hydroxyl groups can protect them from phase II metabolism (glucuronidation and sulfation), potentially increasing the compound's half-life in vivo.[4]
Glycosylation 7-OH, 3'-OHIncreased water solubility, potentially altered bioavailability and targeting.Glycosylation can improve the pharmacokinetic properties of flavonoids. The sugar moiety can be cleaved by specific enzymes in the body, leading to a targeted release of the aglycone.[5][6]
Prenylation C6, C8, or O-prenylationEnhanced binding to certain biological targets, increased lipophilicity.The addition of a prenyl group can increase the affinity of the isoflavone for proteins and membranes, often leading to enhanced biological activity.
Hydroxylation C4'Potentially increased antioxidant and anti-inflammatory activity.The presence of a catechol (3',4'-dihydroxy) moiety on the B-ring is a well-known structural feature for potent antioxidant and anti-inflammatory activities in flavonoids.[2]
Alkylation/Acylation 7-OH, 3'-OHIncreased lipophilicity, potential for pro-drug design.Esterification of hydroxyl groups can increase the lipophilicity of the compound, which may enhance its absorption. These esters can be hydrolyzed in vivo to release the active parent compound.

Experimental Protocols

The following are generalized protocols for common chemical modifications of isoflavones. These should be adapted and optimized for this compound based on preliminary experiments.

Protocol 1: O-Methylation of Isoflavone Hydroxyl Groups

Objective: To selectively or non-selectively methylate the hydroxyl groups of this compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetone or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add a base (e.g., K₂CO₃, 2-4 equivalents per hydroxyl group to be methylated).

  • Add the methylating agent (e.g., DMS or CH₃I, 1.1-1.5 equivalents per hydroxyl group) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, 1M HCl (if a strong base was used), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterize the product(s) by NMR and Mass Spectrometry to confirm the position and number of methyl groups.

Protocol 2: O-Glycosylation of Isoflavone Hydroxyl Groups (Koenigs-Knorr Method)

Objective: To introduce a sugar moiety at one of the hydroxyl groups of this compound. Selective protection of one hydroxyl group may be required beforehand.

Materials:

  • 7-O-protected-3'-hydroxy-5'-methoxyisoflavone (or the unprotected dihydroxyisoflavone for non-selective glycosylation)

  • Acetobromo-α-D-glucose (or other protected glycosyl donor)

  • Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)

  • Anhydrous quinoline (B57606) or Dichloromethane (DCM)

  • Anhydrous calcium sulfate (CaSO₄) or molecular sieves

  • Sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)

  • Amberlite IR-120 H⁺ resin

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the isoflavone starting material (1 equivalent) and the glycosyl donor (e.g., acetobromo-α-D-glucose, 1.2-1.5 equivalents) in anhydrous quinoline or DCM in a flask protected from light and moisture.

  • Add a drying agent (e.g., anhydrous CaSO₄ or molecular sieves).

  • Add the promoter (e.g., Ag₂O or Ag₂CO₃, 1.5-2 equivalents) in portions while stirring.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Filter the reaction mixture through a pad of Celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude acetylated glycoside by silica gel column chromatography.

  • For deacetylation, dissolve the purified product in dry methanol and add a catalytic amount of sodium methoxide solution.

  • Stir at room temperature until deacetylation is complete (monitored by TLC).

  • Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate.

  • Purify the final glycosylated isoflavone by column chromatography or recrystallization.

  • Characterize the product by NMR and Mass Spectrometry.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the chemical modification of this compound.

experimental_workflow start 7,3'-Dihydroxy- 5'-methoxyisoflavone modification Chemical Modification (e.g., Methylation, Glycosylation) start->modification purification Purification (Column Chromatography, HPLC) modification->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Bioactivity Assays (e.g., Cell-based assays) characterization->bioassay sar Structure-Activity Relationship Analysis bioassay->sar

Caption: General experimental workflow for enhancing the bioactivity of this compound.

sar_logic cluster_mods Chemical Modifications cluster_props Physicochemical Properties parent 7,3'-Dihydroxy- 5'-methoxyisoflavone methylation Methylation parent->methylation glycosylation Glycosylation parent->glycosylation prenylation Prenylation parent->prenylation lipophilicity Lipophilicity methylation->lipophilicity stability Metabolic Stability methylation->stability solubility Solubility glycosylation->solubility prenylation->lipophilicity bioactivity Enhanced Bioactivity solubility->bioactivity lipophilicity->bioactivity stability->bioactivity

Caption: Logical relationship between chemical modifications and enhanced bioactivity.

signaling_pathway_hypothesis isoflavone Modified Isoflavone Derivative receptor Cell Surface or Nuclear Receptor isoflavone->receptor kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade transcription_factor Transcription Factor Activation (e.g., NF-κB, Nrf2) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Antioxidant) gene_expression->cellular_response

Caption: Hypothesized signaling pathway for modified isoflavone derivatives.

References

Validation & Comparative

A Comparative Analysis of 7,3'-Dihydroxy-5'-methoxyisoflavone and Genistein: Biological Effects and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two isoflavones: 7,3'-Dihydroxy-5'-methoxyisoflavone and the extensively studied genistein (B1671435). While a wealth of experimental data exists for genistein, research on this compound is limited. This comparison leverages available data for genistein and draws upon structure-activity relationship principles within the isoflavone (B191592) class to provide insights into the potential activities of this compound.

Chemical Structures

A fundamental understanding of the chemical structures of these compounds is crucial for interpreting their biological activities.

Chemical_Structures cluster_genistein Genistein cluster_dhmi This compound genistein dhmi

Figure 1: Chemical structures of Genistein and this compound.

Comparative Biological Effects: A Data-Driven Overview

The following tables summarize the known biological effects of genistein and provide a projected outlook for this compound based on the principles of isoflavone structure-activity relationships. It is critical to note that the information for this compound is largely predictive and requires experimental validation.

Antioxidant Activity

The antioxidant capacity of isoflavones is significantly influenced by the number and position of hydroxyl groups.

CompoundAssayIC50 / ActivityReference
Genistein DPPH radical scavenging~43.17 µg/mL[1]
Inhibition of lipid peroxidationPotent inhibition[2]
Superoxide dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)Upregulates expression[3][4]
This compound DPPH radical scavengingData not available-
Inhibition of lipid peroxidationData not available-
Superoxide dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)Data not available-

Inference for this compound: The presence of two hydroxyl groups suggests potential antioxidant activity. However, the methoxy (B1213986) group at the 5' position might slightly reduce the radical scavenging capacity compared to a hydroxyl group at the same position, as seen in genistein's B-ring. The overall antioxidant potential is expected but likely to be less potent than genistein.

Anti-inflammatory Effects

Isoflavones exert anti-inflammatory effects by modulating key signaling pathways.

CompoundEffectMechanismReference
Genistein Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Downregulation of NF-κB signaling pathway[5][6]
Inhibition of iNOS and COX-2 expressionSuppression of NF-κB and other pathways[5][6]
This compound Inhibition of pro-inflammatory cytokinesData not available-
Inhibition of iNOS and COX-2 expressionData not available-

Inference for this compound: The structural similarity to other anti-inflammatory flavonoids suggests that it may also possess anti-inflammatory properties. The dihydroxy-methoxy substitution pattern is common in flavonoids with known anti-inflammatory activity. Experimental verification is necessary to confirm this and to elucidate the specific mechanisms.

Anticancer Activity

The anticancer effects of isoflavones are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

CompoundCancer Cell LineEffectIC50Reference
Genistein Breast (MCF-7)Inhibition of proliferation, induction of apoptosis10-200 μM (effects vary with concentration)[7][8]
Prostate (PC-3, LNCaP)Induction of G2/M cell cycle arrestNot specified[9]
Colon (DLD-1)Inhibition of Wnt signaling pathwayNot specified[10]
This compound VariousData not availableData not available-

Inference for this compound: Methoxyflavones have demonstrated cytotoxic activity against various cancer cell lines. The specific substitution pattern of this compound may confer unique anticancer properties. However, without experimental data, its efficacy and the specific cancer types it may target remain unknown.

Estrogenic Activity

The estrogenic and anti-estrogenic effects of isoflavones are dependent on their ability to bind to estrogen receptors (ERα and ERβ).

CompoundReceptor BindingEffectReference
Genistein Binds to both ERα and ERβ, with higher affinity for ERβBiphasic effect: estrogenic at low concentrations, anti-estrogenic at high concentrations[11][12]
This compound Data not availableData not available-

Inference for this compound: The presence of hydroxyl groups at the 7 and 3' positions suggests potential interaction with estrogen receptors. The overall estrogenic or anti-estrogenic activity will depend on its binding affinity for ERα and ERβ, which is influenced by the complete substitution pattern.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways affected by genistein and a general workflow for evaluating the biological activity of isoflavones are provided below.

Genistein_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Genistein Genistein IKK IKK Genistein->IKK Inhibits Apoptosis Apoptosis Genistein->Apoptosis Bax Bax Genistein->Bax Upregulates Bcl2 Bcl-2 Genistein->Bcl2 Downregulates CellCycle Cell Cycle Arrest (G2/M) Genistein->CellCycle NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Induces Transcription IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Caspases Caspases Apoptosis->Caspases Activates Bax->Apoptosis Bcl2->Apoptosis Inhibits CDKs CDKs CellCycle->CDKs Inhibits Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Compound Isoflavone (e.g., this compound) Antioxidant Antioxidant Assays (DPPH, FRAP, ORAC) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated macrophages, Cytokine measurement) Compound->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) Compound->Anticancer Estrogenic Estrogenic Activity (ER binding, Reporter gene) Compound->Estrogenic Animal_inflammation Animal Models of Inflammation Anti_inflammatory->Animal_inflammation Xenograft Cancer Xenograft Models Anticancer->Xenograft Uterotrophic Uterotrophic Assay Estrogenic->Uterotrophic

References

comparative study of synthesis routes for 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 7,3'-Dihydroxy-5'-methoxyisoflavone, a substituted isoflavone (B191592) of interest for further research. As no direct synthesis for this specific molecule has been published, this document outlines two robust strategies based on well-established methodologies in flavonoid chemistry: the Deoxybenzoin (B349326) Route and the Suzuki-Miyaura Coupling Route. This guide presents detailed experimental protocols, data summaries, and workflow visualizations to aid researchers in selecting and implementing a suitable synthetic strategy.

Route 1: The Deoxybenzoin Route

This classical approach to isoflavone synthesis involves the initial construction of a 2-hydroxydeoxybenzoin intermediate, which is subsequently cyclized with a one-carbon source to form the isoflavone core. The final step involves the deprotection of the hydroxyl groups.

Workflow for the Deoxybenzoin Route

Deoxybenzoin Route cluster_A A-Ring Precursor Synthesis cluster_B B-Ring Precursor Synthesis cluster_C Isoflavone Core Formation A1 Resorcinol (B1680541) C1 2,4-Dihydroxy-α-(3-benzyloxy-5-methoxyphenyl)acetophenone (Deoxybenzoin Intermediate) A1->C1 B1 3,5-Dihydroxyanisole B2 3-Benzyloxy-5-methoxyphenol B1->B2 Benzylation B3 3-Benzyloxy-5-methoxyphenylacetonitrile B2->B3 Cyanomethylation B4 3-Benzyloxy-5-methoxyphenylacetic acid B3->B4 Hydrolysis B4->C1 Hoesch Reaction C2 7-Hydroxy-3'-(benzyloxy)-5'-methoxyisoflavone C1->C2 Vilsmeier-Haack Cyclization C3 This compound C2->C3 Deprotection (Hydrogenolysis)

Caption: Proposed workflow for the Deoxybenzoin Route.

Experimental Protocols for the Deoxybenzoin Route

1. Synthesis of 3-Benzyloxy-5-methoxyphenylacetic acid (B-Ring Precursor)

  • Step 1a: Monobenzylation of 3,5-dihydroxyanisole. To a solution of 3,5-dihydroxyanisole in a suitable solvent like acetone (B3395972) or DMF, add one equivalent of benzyl (B1604629) bromide and a weak base such as potassium carbonate. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC. The monobenzylated product, 3-benzyloxy-5-methoxyphenol, is then isolated and purified by column chromatography.

  • Step 1b: Synthesis of 3-Benzyloxy-5-methoxyphenylacetonitrile. The resulting phenol (B47542) from the previous step is converted to the corresponding benzyl chloride using thionyl chloride. This is then reacted with sodium cyanide in a polar aprotic solvent like DMSO or acetone to yield 3-benzyloxy-5-methoxyphenylacetonitrile[1][2].

  • Step 1c: Hydrolysis to 3-Benzyloxy-5-methoxyphenylacetic acid. The nitrile is then hydrolyzed to the carboxylic acid using acidic or basic conditions. For instance, refluxing with a mixture of sulfuric acid and water, followed by workup, will yield the desired phenylacetic acid derivative[3][4][5].

2. Synthesis of Deoxybenzoin Intermediate via Hoesch Reaction

  • A mixture of resorcinol and 3-benzyloxy-5-methoxyphenylacetonitrile in anhydrous ether is treated with a Lewis acid catalyst, such as zinc chloride or boron trifluoride etherate. Hydrogen chloride gas is bubbled through the solution, and the reaction is stirred at room temperature. The intermediate ketimine hydrochloride precipitates and is subsequently hydrolyzed with water to afford the 2-hydroxydeoxybenzoin, 2,4-dihydroxy-α-(3-benzyloxy-5-methoxyphenyl)acetophenone[6][7][8][9].

3. Cyclization to Isoflavone via Vilsmeier-Haack Reaction

  • The deoxybenzoin intermediate is dissolved in N,N-dimethylformamide (DMF), and the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and DMF, is added at a low temperature (e.g., 0 °C)[10][11][12][13][14]. The reaction mixture is then typically warmed to room temperature or heated to facilitate the cyclization. Upon completion, the reaction is quenched with an aqueous solution of a base like sodium acetate (B1210297) or sodium hydroxide (B78521) to yield 7-hydroxy-3'-(benzyloxy)-5'-methoxyisoflavone[10].

4. Deprotection to Yield this compound

  • The benzyl protecting group is removed by catalytic hydrogenolysis. The protected isoflavone is dissolved in a solvent like ethanol (B145695) or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then stirred under a hydrogen atmosphere until the deprotection is complete, yielding the final product.

Data Summary for the Deoxybenzoin Route
StepKey ReagentsTypical Reaction TimeEstimated Yield
MonobenzylationBenzyl bromide, K₂CO₃12-24 hours50-60%
CyanomethylationSOCl₂, NaCN4-6 hours80-90%[2]
HydrolysisH₂SO₄, H₂O3-5 hours85-95%[3]
Hoesch ReactionResorcinol, ZnCl₂, HCl12-24 hours60-70%
Vilsmeier-Haack CyclizationPOCl₃, DMF6-8 hours70-80%[10]
DeprotectionH₂, Pd/C4-8 hours>95%

Route 2: The Suzuki-Miyaura Coupling Route

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the C3-aryl bond of the isoflavone. This route involves the synthesis of a 3-halo-7-hydroxychromone precursor and a suitably substituted arylboronic acid.

Workflow for the Suzuki-Miyaura Coupling Route

Suzuki-Miyaura Route cluster_A Chromone Precursor Synthesis cluster_B Boronic Acid Precursor Synthesis cluster_C Isoflavone Formation A1 Resorcinol A2 2,4-Dibenzyloxyacetophenone A1->A2 Dibenzylation A3 7-Benzyloxychroman-4-one A2->A3 Cyclization A4 3-Bromo-7-benzyloxychroman-4-one A3->A4 Bromination A5 3-Bromo-7-benzyloxychromone A4->A5 Oxidation C1 7-Benzyloxy-3-(3-benzyloxy-5-methoxyphenyl)chromone A5->C1 Suzuki-Miyaura Coupling B1 3,5-Dihydroxyanisole B2 3-Benzyloxy-5-methoxybromobenzene B1->B2 Benzylation & Bromination B3 3-Benzyloxy-5-methoxyphenylboronic acid B2->B3 Borylation B3->C1 C2 This compound C1->C2 Deprotection (Hydrogenolysis)

Caption: Proposed workflow for the Suzuki-Miyaura Coupling Route.

Experimental Protocols for the Suzuki-Miyaura Coupling Route

1. Synthesis of 3-Bromo-7-benzyloxychromone (A-Ring Precursor)

  • Step 1a: Dibenzylation of Resorcinol. Resorcinol is treated with two equivalents of benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent to yield 1,3-dibenzyloxybenzene (B1586793).

  • Step 1b: Friedel-Crafts Acylation. The 1,3-dibenzyloxybenzene is then acylated with acetyl chloride in the presence of a Lewis acid like aluminum chloride to produce 2,4-dibenzyloxyacetophenone.

  • Step 1c: Synthesis of 7-Benzyloxychroman-4-one. The acetophenone (B1666503) is cyclized to the corresponding chromanone. This can be achieved through various methods, including reaction with paraformaldehyde and a secondary amine.

  • Step 1d: Bromination. The chromanone is then brominated at the 3-position, for example, using copper(II) bromide[15].

  • Step 1e: Oxidation. The resulting 3-bromochroman-4-one (B190138) is oxidized to the corresponding 3-bromo-7-benzyloxychromone.

2. Synthesis of 3-Benzyloxy-5-methoxyphenylboronic acid (B-Ring Precursor)

  • Step 2a: Protection and Bromination of 3,5-dihydroxyanisole. Similar to the deoxybenzoin route, 3,5-dihydroxyanisole is first monobenzylated. The resulting 3-benzyloxy-5-methoxyphenol can then be brominated, likely at the position para to the hydroxyl group, using a mild brominating agent.

  • Step 2b: Borylation. The aryl bromide is then converted to the boronic acid. This is typically achieved by lithiation with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup[16].

3. Suzuki-Miyaura Coupling

  • A mixture of 3-bromo-7-benzyloxychromone, 3-benzyloxy-5-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is heated in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF)[16][17][18][19][20]. The reaction progress is monitored by TLC or LC-MS. After completion, the product, 7-benzyloxy-3-(3-benzyloxy-5-methoxyphenyl)chromone, is isolated and purified.

4. Deprotection to Yield this compound

  • Both benzyl protecting groups are removed simultaneously via catalytic hydrogenolysis, as described in the deoxybenzoin route, to afford the final product.

Data Summary for the Suzuki-Miyaura Coupling Route
StepKey ReagentsTypical Reaction TimeEstimated Yield
Dibenzylation & AcylationBenzyl bromide, K₂CO₃; Acetyl chloride, AlCl₃24-48 hours70-80%
Chromanone Formation & BrominationParaformaldehyde; CuBr₂12-24 hours50-60%
Oxidation to ChromoneVarious oxidizing agents4-8 hours70-80%
B-Ring Precursor Synthesisn-BuLi, B(OiPr)₃2-4 hours70-80%[16]
Suzuki-Miyaura CouplingPd catalyst, base8-16 hours60-90%[16][21]
DeprotectionH₂, Pd/C4-8 hours>95%

Comparative Analysis of Synthesis Routes

FeatureDeoxybenzoin RouteSuzuki-Miyaura Coupling Route
Total Steps ~6 steps~6 steps
Estimated Overall Yield 10-20%15-25%
Starting Materials Resorcinol, 3,5-dihydroxyanisole (readily available)Resorcinol, 3,5-dihydroxyanisole (readily available)
Key Challenges Regioselectivity in the Hoesch reaction; handling of hazardous reagents (HCl gas, POCl₃).Synthesis of the 3-halochromone precursor; potential for side reactions in the Suzuki coupling (e.g., deboronation).
Scalability Generally scalable, though the Hoesch reaction can be cumbersome on a large scale.Highly scalable, widely used in industrial settings.
Purification Multiple chromatographic purifications are likely required.Purification of intermediates and the final product often involves chromatography.

Discussion:

Both proposed routes are viable for the synthesis of this compound and have a similar number of steps. The Deoxybenzoin Route is a more traditional method, while the Suzuki-Miyaura Coupling Route represents a more modern approach. The choice between the two may depend on the specific expertise and available equipment in a laboratory. The Suzuki-Miyaura route may offer a slightly higher overall yield and is often considered more versatile and reliable for constructing the biaryl linkage in isoflavones. However, the synthesis of the required 3-halochromone can be challenging. The Deoxybenzoin Route, while potentially having lower yields and using harsher reagents, might be more familiar to chemists with experience in classical flavonoid synthesis.

Biological Context: A Generalized Isoflavone Signaling Pathway

Isoflavones are well-known phytoestrogens that can exert their biological effects by interacting with estrogen receptors (ERs)[22][23][24][25][26]. The following diagram illustrates a generalized signaling pathway for isoflavones.

Isoflavone Signaling Pathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Iso Isoflavone ER Estrogen Receptor (ERα / ERβ) Iso->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ER_dimer_nuc ER Dimer ER_dimer->ER_dimer_nuc Translocation ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response ER_dimer_nuc->ERE Binding

Caption: Generalized estrogen receptor signaling pathway for isoflavones.

This pathway illustrates how isoflavones can mimic the action of estrogen by binding to estrogen receptors, leading to the transcription of estrogen-responsive genes and subsequent cellular responses[22][24][25][26]. Isoflavones generally show a higher affinity for ERβ over ERα[25].

References

A Comparative Guide to 7,3'-Dihydroxy-5'-methoxyisoflavone and Other Isoflavone Phytoestrogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isoflavone (B191592) phytoestrogens is critical for harnessing their therapeutic potential. This guide provides a comparative analysis of 7,3'-Dihydroxy-5'-methoxyisoflavone against other well-studied isoflavones like genistein (B1671435), daidzein, and biochanin A. Due to a lack of specific experimental data for this compound in the current literature, this comparison leverages established structure-activity relationships to predict its biological activities, alongside available data for other isoflavones.

Structural Comparison and Predicted Activity

This compound is a naturally occurring isoflavone found in plants such as Dalbergia odorifera. Its chemical structure features hydroxyl groups at the 7 and 3' positions and a methoxy (B1213986) group at the 5' position. These substitutions are pivotal in determining its estrogenic, antioxidant, and anti-inflammatory properties.

Estrogenic Activity: The estrogenic potential of isoflavones is largely dictated by the presence and position of hydroxyl groups, which enable binding to estrogen receptors (ERα and ERβ). A hydroxyl group at the 4' position is a key determinant for strong estrogenic activity, as seen in genistein and daidzein. The 7-hydroxyl group, present in this compound, also contributes to binding affinity. The absence of a 4'-hydroxyl group in this compound suggests it likely possesses weaker estrogenic activity compared to genistein and daidzein. However, it may still exhibit some affinity for estrogen receptors.

Antioxidant Activity: The antioxidant capacity of isoflavones is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The number and position of these hydroxyl groups are crucial. The presence of a 4'-hydroxyl group and a catechol (3',4'-dihydroxy) structure in the B-ring significantly enhances antioxidant activity. While this compound has two hydroxyl groups, the absence of a catechol moiety suggests its antioxidant potential may be moderate, likely lower than that of genistein which possesses a 4'-hydroxyl group.

Anti-inflammatory Activity: Isoflavones exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. This activity is also linked to their antioxidant properties and their ability to modulate signaling pathways such as NF-κB. The structural features that enhance antioxidant activity generally correlate with anti-inflammatory potential. Therefore, this compound is expected to have anti-inflammatory properties, though potentially less potent than isoflavones with a 4'-hydroxyl group.

Comparative Data of Common Isoflavones

The following table summarizes available experimental data for well-characterized isoflavones to provide a benchmark for comparison.

IsoflavoneMolecular FormulaMolecular Weight ( g/mol )Estrogenic Activity (Relative Potency)Antioxidant Activity (IC50, DPPH assay)Anti-inflammatory Activity (IC50, NO inhibition)
This compound C₁₆H₁₂O₅284.26Data not availableData not availableData not available
Genistein C₁₅H₁₀O₅270.24High~10-20 µM~15-30 µM
Daidzein C₁₅H₁₀O₄254.24Moderate~50-100 µM~40-80 µM
Biochanin A C₁₆H₁₂O₅284.26Low (pro-drug of genistein)>100 µM~50-100 µM
Formononetin C₁₆H₁₂O₄268.26Low (pro-drug of daidzein)>100 µM>100 µM

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of isoflavone activity.

Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to estrogen receptors.

  • Preparation of Receptor Source: Rat uterine cytosol or recombinant human ERα or ERβ is prepared in a suitable buffer.

  • Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the test isoflavone.

  • Incubation: The mixture is incubated at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Hydroxyapatite or dextran-coated charcoal is used to separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol.

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test isoflavone that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: The test isoflavone, at various concentrations, is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the isoflavone required to scavenge 50% of the DPPH radicals) is determined.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Macrophage cells are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the test isoflavone for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of key biological processes and experimental procedures can aid in understanding the mechanisms of action and methodologies.

Estrogen_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) ER_HSP Inactive ER-HSP Complex ER->ER_HSP Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binds Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response Isoflavone Isoflavone Isoflavone->ER Binds

Caption: Estrogen receptor signaling pathway activated by isoflavones.

DPPH_Assay_Workflow A Prepare Isoflavone Solutions (various concentrations) C Mix Isoflavone and DPPH Solutions A->C B Prepare DPPH Solution (in methanol) B->C D Incubate in Dark (30 minutes at room temperature) C->D E Measure Absorbance (at 517 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

A Comparative Guide to the Bioactivity of 7,3'-Dihydroxy-5'-methoxyisoflavone and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted bioactivity of the isoflavone (B191592) aglycone, 7,3'-Dihydroxy-5'-methoxyisoflavone, and its corresponding glycoside forms. Due to a lack of direct experimental data for this specific isoflavone, this comparison is based on established structure-activity relationships and experimental data from structurally similar isoflavones and flavonoids. The primary focus is on antioxidant, anti-inflammatory, and anticancer activities.

It is a well-established principle in flavonoid research that the aglycone form of a compound is generally more biologically active than its glycoside counterpart.[1][2] This is primarily attributed to the higher lipophilicity and smaller molecular size of the aglycone, which facilitates its passage through cellular membranes, leading to increased bioavailability.[1][3] The glycoside forms, while often more stable and water-soluble, typically require enzymatic hydrolysis by intestinal microflora to release the active aglycone before absorption can occur.[4]

Comparative Bioactivity Data

The following tables summarize expected trends in the bioactivity of this compound (the aglycone) versus its glycosides, based on data from analogous compounds. Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity Comparison (Predicted)

CompoundAssayPredicted IC50 (µM)Reference Compounds' IC50 (µM)
This compound (Aglycone) DPPH Radical ScavengingLowerQuercetin: ~5-15, Genistein: ~10-30
This compound Glycoside DPPH Radical ScavengingHigherGenistin: >100
This compound (Aglycone) ABTS Radical ScavengingLowerQuercetin: ~2-10, Genistein: ~5-20
This compound Glycoside ABTS Radical ScavengingHigherGenistin: >50

Table 2: Anti-inflammatory Activity Comparison (Predicted)

CompoundAssayPredicted IC50 (µM)Reference Compounds' IC50 (µM)
This compound (Aglycone) Nitric Oxide (NO) Inhibition in LPS-stimulated MacrophagesLowerApigenin: ~10-25, Genistein: ~15-40
This compound Glycoside Nitric Oxide (NO) Inhibition in LPS-stimulated MacrophagesHigherGenistin: >100

Table 3: Anticancer Activity Comparison (Predicted)

CompoundCell LinePredicted IC50 (µM)Reference Compounds' IC50 (µM)
This compound (Aglycone) MCF-7 (Breast Cancer)LowerGenistein: ~15-50[5], 5,7-Dimethoxyflavone: ~25[6][7]
This compound Glycoside MCF-7 (Breast Cancer)HigherGenistin: >100
This compound (Aglycone) HepG2 (Liver Cancer)Lower5,7-Dimethoxyflavone: ~25[6][7]
This compound Glycoside HepG2 (Liver Cancer)HigherGenistin: >100

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Preparation of Reagents:

    • DPPH solution (0.1 mM) in methanol (B129727).

    • Test compounds (aglycone and glycoside) dissolved in methanol at various concentrations.

    • Ascorbic acid or Trolox as a positive control.

  • Procedure:

    • Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[8]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Preparation of Reagents:

    • ABTS solution (7 mM) in water.

    • Potassium persulfate solution (2.45 mM) in water.

    • ABTS•+ working solution: Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. Dilute the resulting solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test compounds dissolved in methanol at various concentrations.

    • Ascorbic acid or Trolox as a positive control.

  • Procedure:

    • Add 10 µL of the test compound solution to 190 µL of the ABTS•+ working solution in a 96-well plate.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from a dose-response curve.[9]

Anti-inflammatory Activity Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Measure the nitrite (B80452) concentration in the supernatant (an indicator of NO production) using the Griess reagent system. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any test compound.[10][11]

Anticancer Activity Assay

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.

  • Cell Culture:

    • Culture cancer cell lines (e.g., MCF-7, HepG2) in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.[5][12]

Visualizations

Experimental_Workflow_Antioxidant_Assay cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare DPPH Solution (0.1 mM in Methanol) DPPH2 Mix with Test Compound DPPH1->DPPH2 DPPH3 Incubate (30 min, dark) DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 ABTS1 Prepare ABTS•+ Solution ABTS2 Mix with Test Compound ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure Absorbance (734 nm) ABTS3->ABTS4

Caption: Workflow for DPPH and ABTS antioxidant assays.

Anti_Inflammatory_Assay_Workflow cluster_workflow NO Inhibition Assay Workflow start Seed RAW 264.7 Cells pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay collect->griess measure Measure Absorbance (540 nm) griess->measure

Caption: Workflow for the anti-inflammatory nitric oxide inhibition assay.

Anticancer_Signaling_Pathway cluster_pathway Potential Anticancer Signaling Pathway Inhibition Isoflavone Isoflavone Aglycone PI3K_Akt PI3K/Akt Pathway Isoflavone->PI3K_Akt inhibits NFkB NF-κB Pathway Isoflavone->NFkB inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits NFkB->Proliferation promotes

Caption: A simplified diagram of potential anticancer signaling pathways inhibited by isoflavones.

References

Efficacy of 7,3'-Dihydroxy-5'-methoxyisoflavone and Its Structural Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 7,3'-Dihydroxy-5'-methoxyisoflavone and its structural analogs. The information is curated from experimental data to facilitate further research and drug development. This document summarizes key findings on their anti-inflammatory, anticancer, and neuroprotective activities, supported by experimental data and detailed methodologies.

Comparative Efficacy Data

The biological activity of isoflavones is significantly influenced by the substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their basic structure. While direct comparative studies on a comprehensive set of this compound analogs are limited, the following tables summarize available quantitative data for related isoflavone (B191592) and flavone (B191248) structures, providing insights into potential structure-activity relationships (SAR).

Table 1: Comparative Anti-inflammatory Activity of Isoflavone Analogs

CompoundAssayCell Line/ModelIC50 (µM)Reference
3',4'-Dihydroxyflavone (B191068)Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages9.61 ± 1.36[1]
Luteolin (5,7,3',4'-Tetrahydroxyflavone)Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages16.90 ± 0.74[1]
Apigenin (5,7,4'-Trihydroxyflavone)Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages23[2]
NaringeninNitric Oxide (NO) InhibitionRAW 264.7 Macrophages>100[2]

Note: Lower IC50 values indicate greater potency. The data suggests that the presence of vicinal hydroxyl groups on the B-ring, as seen in 3',4'-dihydroxyflavone and luteolin, contributes significantly to anti-inflammatory activity.

Table 2: Comparative Anticancer Activity of Methoxyflavone Analogs

CompoundCell LineIC50 (µM)Reference
5,3'-Dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMCF-7 (Breast Cancer)3.71[3]
Sideritoflavone (5,3′,4′-Trihydroxy-6,7,8-trimethoxyflavone)MCF-7 (Breast Cancer)4.9[3]
5,3'-Dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMDA-MB-231 (Breast Cancer)21.27[3]
4′,5′-Dihydroxy-5,7,3′-trimethoxyflavoneHCC1954 (Breast Cancer)8.58[3]
BaicaleinCaco-2 (Colon Cancer)39.7 ± 2.3[4]
DiosminCaco-2 (Colon Cancer)203.6 ± 15.5[4]

Note: The substitution pattern of both hydroxyl and methoxy groups plays a crucial role in the cytotoxic activity of these compounds against various cancer cell lines.

Table 3: Comparative Neuroprotective Activity of Flavonoid Analogs

CompoundAssayCell Line/ModelEffective ConcentrationReference
HesperetinProtection against H2O2-induced damagePrimary cortical cellsNot specified[5]
QuercetinProtection against oxidative stressPC12 cellsNot specified[6]
6-MethoxyflavoneReversal of cognitive impairmentChronic ethanol-induced mice25, 50, and 75 mg/kg[7]
BL-M (a chromene derivative)Inhibition of NMDA-induced toxicityPrimary cortical cellsIC50 comparable to memantine[8]

Note: Flavonoids have demonstrated neuroprotective effects through various mechanisms, including antioxidant activity and modulation of signaling pathways. The effective concentrations and endpoints vary across different studies.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. Control wells include cells with medium only, cells with LPS only, and cells with the test compound only.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the isoflavone analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Neuroprotective Activity: Assessment in SH-SY5Y Neuroblastoma Cells

This protocol describes a general method to assess the neuroprotective effects of isoflavone analogs against an induced neurotoxic insult in a human neuroblastoma cell line.

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid (e.g., 10 µM) for several days.

  • Cell Seeding: Differentiated or undifferentiated cells are seeded into 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the isoflavone analogs for a specific duration (e.g., 24 hours).

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-beta peptide for an Alzheimer's disease model) is added to the culture medium to induce cell death.

  • Incubation: The cells are incubated with the neurotoxin for a predetermined time (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is assessed using the MTT assay as described above.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the isoflavone and the neurotoxin to those treated with the neurotoxin alone.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of isoflavone analogs.

experimental_workflow cluster_assays Biological Assays cluster_methods Methodology anti_inflammatory Anti-inflammatory Assay (NO Inhibition) anticancer Anticancer Assay (MTT) neuroprotective Neuroprotective Assay (Cell Viability) cell_culture Cell Culture (e.g., RAW 264.7, MCF-7, SH-SY5Y) treatment Treatment with Isoflavone Analogs cell_culture->treatment induction Induction of Response/Toxicity treatment->induction measurement Measurement of Endpoint induction->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis data_analysis->anti_inflammatory data_analysis->anticancer data_analysis->neuroprotective

Figure 1: General experimental workflow for assessing the efficacy of isoflavone analogs.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Isoflavone Isoflavone Analogs Isoflavone->IKK inhibits DNA DNA NFkB_nuc->DNA binds ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->ProInflammatory transcribes

Figure 2: Inhibition of the NF-κB signaling pathway by isoflavone analogs.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 activates MKK MKK3/6 ASK1->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates AP1 AP-1 p38->AP1 activates Isoflavone Isoflavone Analogs Isoflavone->p38 inhibits Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression regulates

Figure 3: Modulation of the p38 MAPK signaling pathway by isoflavone analogs.

References

Comparative Metabolic Profiling of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profile of 7,3'-Dihydroxy-5'-methoxyisoflavone and its structurally related analogs, glycitein (B1671905) and biochanin A. Due to the limited direct metabolic data on this compound, its metabolic fate is predicted based on the established pathways of the selected comparative isoflavones. This document offers detailed experimental protocols for key metabolism studies and presents quantitative data in structured tables to facilitate comparison.

Introduction

Isoflavones, a class of phytoestrogens, are known for their potential health benefits. Their metabolic transformation in the body significantly influences their bioavailability and biological activity. Understanding the metabolic profile of isoflavones like this compound is crucial for the development of new therapeutic agents. This guide compares its predicted metabolism with that of two well-studied isoflavones:

  • Glycitein (7,4'-dihydroxy-6-methoxyisoflavone): A naturally occurring isoflavone (B191592) found in soy products.

  • Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone): Another common isoflavone present in red clover and other legumes.

Predicted and Known Metabolic Pathways

The primary metabolic reactions for isoflavones involve Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver and intestines. Key transformations include O-demethylation, hydroxylation, reduction, and conjugation with glucuronic acid or sulfate.

Predicted Metabolic Pathway of this compound

Based on the metabolism of structurally similar isoflavones, the predicted metabolic pathway of this compound involves O-demethylation at the 5'-position and potential hydroxylation at various positions on the B-ring.

Metabolic_Pathway_Predicted This compound This compound Metabolite_1 5,7,3'-Trihydroxyisoflavone This compound->Metabolite_1 O-demethylation Metabolite_2 Hydroxylated derivatives This compound->Metabolite_2 Hydroxylation

Predicted metabolic pathway of this compound.
Metabolic Pathway of Glycitein

Glycitein is metabolized by human gut microorganisms and undergoes reduction and O-demethylation.[1] Putative metabolites include dihydroglycitein, dihydro-6,7,4'-trihydroxyisoflavone, and 5'-O-methyl-O-desmethylangolensin.[1]

Metabolic_Pathway_Glycitein Glycitein Glycitein Dihydroglycitein Dihydroglycitein Glycitein->Dihydroglycitein Reduction Methyl_angolensin 5'-O-methyl-O-desmethylangolensin Glycitein->Methyl_angolensin C-ring cleavage Dihydro_trihydroxy Dihydro-6,7,4'-trihydroxyisoflavone Dihydroglycitein->Dihydro_trihydroxy O-demethylation

Metabolic pathway of Glycitein.
Metabolic Pathway of Biochanin A

Biochanin A is primarily metabolized through O-demethylation to the more potent phytoestrogen, genistein.[2] This conversion can be catalyzed by human liver microsomes. Further metabolism involves hydroxylation and conjugation reactions. A comprehensive study identified 43 metabolites in rats, 22 in liver microsomes, and 18 by intestinal flora.[2] Major biotransformation processes include oxidation, demethylation, hydrogenation, hydrolysis, and conjugation.[2]

Metabolic_Pathway_Biochanin_A Biochanin_A Biochanin A Genistein Genistein Biochanin_A->Genistein O-demethylation Conjugates Glucuronide & Sulfate Conjugates Biochanin_A->Conjugates Conjugation Hydroxylated_Metabolites Hydroxylated Metabolites Genistein->Hydroxylated_Metabolites Hydroxylation Genistein->Conjugates Conjugation

Metabolic pathway of Biochanin A.

Quantitative Metabolic Data

The following tables summarize the quantitative data on the metabolism of the comparative isoflavones. Data for this compound is not available.

Table 1: In Vitro Metabolism of Glycitein by Human Gut Microflora

MetaboliteConcentration (µM)Incubation Time (h)Reference
DihydroglyciteinNot specified6[1]
Dihydro-6,7,4'-trihydroxyisoflavoneMajor metabolite6[1]
5'-O-methyl-O-desmethylangolensinDetected6[1]
6-O-methyl-equolTentatively identifiedNot specified[1]
Daidzein (B1669772)Detected in one subjectNot specified[1]

Table 2: In Vitro O-demethylation of Biochanin A and Glycitein by Eubacterium limosum

Substrate (100 µM)MetaboliteConcentration (µM) after 26 daysReference
Biochanin AGenistein61.4[3]
Glycitein6,7,4'-trihydroxyisoflavoneNot specified[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Metabolism using Human Liver Microsomes

This protocol is adapted for the study of isoflavone metabolism.

Objective: To determine the metabolic stability and identify the metabolites of an isoflavone in human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Test isoflavone (e.g., this compound, Glycitein, Biochanin A) dissolved in a suitable solvent (e.g., DMSO)

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test isoflavone in phosphate buffer.

  • In a 96-well plate, add the HLM suspension to each well.

  • Add the test isoflavone working solution to the wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead.

  • Incubate the plate at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding the cold quenching solution.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent isoflavone and to identify its metabolites.

Workflow_Liver_Microsomes cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Test Isoflavone, HLM, and NADPH System Incubate Incubate at 37°C Prepare_Reagents->Incubate Time_Points Collect Samples at Time Points (0-60 min) Incubate->Time_Points Quench Stop Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Workflow_Gut_Microbiota cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Slurry Prepare Fecal Slurry in Anaerobic Chamber Add_Isoflavone Add Test Isoflavone Prepare_Slurry->Add_Isoflavone Incubate Anaerobic Incubation at 37°C Add_Isoflavone->Incubate Collect_Samples Collect Samples at Different Time Points Incubate->Collect_Samples Extract Extract Metabolites Collect_Samples->Extract Analyze Analyze by LC-MS/MS Extract->Analyze

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 7,3'-Dihydroxy-5'-methoxyisoflavone, a compound of interest in various research fields. The focus is on the cross-validation of these two powerful analytical techniques, supported by representative experimental data and detailed methodologies.

The transition from traditional HPLC to UPLC represents a significant advancement in liquid chromatography. UPLC technology utilizes columns packed with sub-2 µm particles, enabling separations at higher pressures. This fundamental difference leads to substantial improvements in resolution, sensitivity, and speed of analysis.[1][2] Consequently, cross-validating and transferring methods from HPLC to UPLC is a common strategy in analytical laboratories to enhance efficiency and throughput.[3]

Experimental Protocols

The following protocols are representative methodologies for the analysis of this compound by HPLC and a transferred UPLC method.

Sample Preparation (Applicable to both methods):

  • Prepare a standard stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Create a series of calibration standards by diluting the stock solution to various concentrations.

  • For experimental samples, such as plant extracts or biological fluids, perform a suitable extraction procedure to isolate the analyte of interest.

  • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.

Proposed HPLC Method
  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:

    • 0-25 min: 10-60% B

    • 25-30 min: 60-10% B (return to initial conditions)

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength for this compound (e.g., 260 nm).

Proposed UPLC Method (Transferred from HPLC)
  • Instrument: A UPLC system capable of operating at high pressures (e.g., Waters ACQUITY UPLC H-Class System or equivalent).

  • Column: C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: The gradient from the HPLC method is scaled for the UPLC system. A gradient calculator can be used for this purpose.[4] A potential scaled gradient could be:

    • 0-7 min: 10-60% B

    • 7-8 min: 60-10% B (return to initial conditions)

    • 8-10 min: 10% B (equilibration)

  • Flow Rate: 0.4 mL/min (scaled from the HPLC method).

  • Injection Volume: 2 µL (scaled from the HPLC method).

  • Column Temperature: 35 °C.

  • Detection: UV at the same wavelength as the HPLC method.

Data Presentation: Comparison of HPLC and UPLC Method Performance

The cross-validation of the HPLC and UPLC methods would involve assessing various performance parameters. The following table summarizes the expected quantitative data from such a comparison for the analysis of this compound.

ParameterHPLC MethodUPLC MethodJustification
Run Time (minutes) ~35~10The shorter column and higher optimal linear velocity in UPLC significantly reduce the analysis time.
Resolution (Rs) > 1.5> 2.0The higher efficiency of the smaller particle size column in UPLC leads to better separation of closely eluting peaks.[5]
Theoretical Plates (N) ~10,000~25,000The smaller particle size in the UPLC column results in a significant increase in column efficiency.[3]
System Backpressure (psi) ~1,200~7,500The use of sub-2 µm particles in the UPLC column results in significantly higher backpressure, necessitating specialized instrumentation.[2]
Solvent Consumption per run (mL) ~35~4The lower flow rate and shorter run time of the UPLC method lead to a substantial reduction in solvent usage.[1]
Limit of Detection (LOD) (µg/mL) ~0.1~0.03The narrower peaks and increased signal-to-noise ratio in UPLC generally result in lower detection limits.
Limit of Quantification (LOQ) (µg/mL) ~0.3~0.1Similar to the LOD, the improved peak shape in UPLC leads to lower quantification limits.

Mandatory Visualizations

Experimental Workflow

The cross-validation process ensures that the newly developed UPLC method provides results that are equivalent to or better than the original HPLC method. The workflow involves the transfer of the method followed by validation of key performance characteristics.

G cluster_0 HPLC Method cluster_1 Method Transfer cluster_2 UPLC Method Validation cluster_3 Method Comparison HPLC_Method Validated HPLC Method Transfer Scale Parameters (Gradient, Flow Rate, Injection Volume) HPLC_Method->Transfer Transfer UPLC_Method Initial UPLC Method Transfer->UPLC_Method Specificity Specificity UPLC_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Comparison Compare Data: - Retention Time - Resolution - Sensitivity - Analysis Time Robustness->Comparison Final_UPLC Validated UPLC Method Comparison->Final_UPLC

Caption: A flowchart illustrating the cross-validation workflow from HPLC to UPLC.

Signaling Pathway

While the specific signaling pathways for this compound are not extensively documented, many flavonoids and isoflavonoids are known to exert their biological effects through the modulation of key cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a representative signaling cascade that could be influenced by this class of compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription ERK->Apoptosis Transcription->Proliferation Isoflavone This compound Isoflavone->Receptor Modulates

Caption: A representative signaling pathway potentially modulated by isoflavonoids.

References

A Comparative Efficacy Analysis of Natural vs. Synthetic Isoflavones: A Case Study of Genistein and Ipriflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isoflavones

Isoflavones are a class of phytoestrogens, plant-derived compounds with a similar structure to estrogen, that can exert a range of biological effects.[1] Natural isoflavones, such as Genistein and Daidzein, are commonly found in soy products and other legumes.[2] Synthetic isoflavones, like Ipriflavone, are chemically modified versions designed to enhance specific therapeutic properties. The choice between natural and synthetic isoflavones in research and drug development depends on various factors, including purity, potency, bioavailability, and the specific biological activity being investigated.

Data Presentation: Genistein vs. Ipriflavone

The following tables summarize key quantitative data comparing the physicochemical properties and biological efficacy of Genistein and Ipriflavone.

Table 1: Physicochemical Properties

PropertyGenistein (Natural)Ipriflavone (Synthetic)
Molar Mass270.24 g/mol 280.32 g/mol
Melting Point297-298 °C115-117 °C
SolubilitySoluble in DMSO and ethanolSoluble in chloroform (B151607) and methanol
Natural SourcesSoybeans, fava beans, kudzu rootNot naturally occurring

Table 2: Comparative Efficacy in Bone Health (Osteoporosis Models)

ParameterGenistein (Natural)Ipriflavone (Synthetic)Reference Study
Animal Model Ovariectomized (OVX) ratsOvariectomized (OVX) rats[2]
Dosage 10 mg/kg/day100 mg/kg/day[2]
Effect on Bone Mineral Density (BMD) Significant increase in femoral and lumbar spine BMDSignificant increase in femoral and lumbar spine BMD[2]
Mechanism of Action Estrogen receptor binding, stimulation of osteoblast activity, inhibition of osteoclast activityInhibition of bone resorption, potential stimulation of osteoblast function[2]

Table 3: Estrogenic Activity

AssayGenistein (Natural)Ipriflavone (Synthetic)
Estrogen Receptor (ER) Binding Affinity Binds to both ERα and ERβ, with higher affinity for ERβWeak to no binding to ERα and ERβ
Uterotrophic Assay (in vivo) Shows weak estrogenic effects on uterine weightNo significant uterotrophic effect

Experimental Protocols

In Vitro Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of Genistein and Ipriflavone to estrogen receptors (ERα and ERβ).

Methodology:

  • Receptor Preparation: Human recombinant ERα and ERβ are used.

  • Ligand Competition: A radiolabeled estrogen, such as [³H]Estradiol, is incubated with the receptors in the presence of varying concentrations of the test compounds (Genistein or Ipriflavone).

  • Incubation: The mixture is incubated to allow for competitive binding.

  • Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is calculated. This value is used to determine the relative binding affinity.

In Vivo Ovariectomized (OVX) Rat Model for Osteoporosis

Objective: To evaluate the efficacy of Genistein and Ipriflavone in preventing bone loss in a postmenopausal osteoporosis model.

Methodology:

  • Animals: Adult female Sprague-Dawley rats are used.

  • Surgery: Rats undergo either a sham operation or bilateral ovariectomy to induce estrogen deficiency.

  • Treatment: Following a recovery period, OVX rats are orally administered with either vehicle, Genistein (e.g., 10 mg/kg/day), or Ipriflavone (e.g., 100 mg/kg/day) for a specified duration (e.g., 12 weeks).

  • Bone Mineral Density (BMD) Measurement: At the end of the treatment period, the BMD of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA).

  • Biomechanical Testing: The mechanical strength of the bones is assessed through tests such as the three-point bending test for the femur.

  • Histomorphometry: Bone tissue is processed for histological analysis to evaluate parameters such as trabecular bone volume and osteoblast/osteoclast numbers.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the generalized signaling pathway of isoflavones through estrogen receptors.

Isoflavone_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone (B191592) Isoflavone ER Estrogen Receptor (ERα / ERβ) Isoflavone->ER Binds to Isoflavone-ER Complex Isoflavone-ER Complex HSP Heat Shock Proteins HSP->ER Dissociates from ERE Estrogen Response Element Isoflavone-ER Complex->ERE Binds to Gene Transcription Gene Transcription ERE->Gene Transcription Initiates Biological Effects Biological Effects Gene Transcription->Biological Effects

Caption: Generalized signaling pathway of isoflavones via estrogen receptors.

Experimental Workflow

The following diagram outlines the workflow for the in vivo ovariectomized rat model.

OVX_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Sham or OVX Surgery Sham or OVX Surgery Animal Acclimatization->Sham or OVX Surgery Recovery Period Recovery Period Sham or OVX Surgery->Recovery Period Treatment Administration Treatment Administration (Vehicle, Genistein, Ipriflavone) Recovery Period->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection BMD Measurement BMD Measurement Data Collection->BMD Measurement Biomechanical Testing Biomechanical Testing Data Collection->Biomechanical Testing Histomorphometry Histomorphometry Data Collection->Histomorphometry Statistical Analysis Statistical Analysis BMD Measurement->Statistical Analysis Biomechanical Testing->Statistical Analysis Histomorphometry->Statistical Analysis End End Statistical Analysis->End

Caption: Experimental workflow for the ovariectomized rat model.

Conclusion

This comparative guide, using Genistein and Ipriflavone as a case study, highlights the distinct profiles of natural and synthetic isoflavones. Natural isoflavones like Genistein often exhibit a broader range of biological activities due to their interaction with multiple cellular targets, including estrogen receptors. Synthetic derivatives like Ipriflavone are typically designed for higher specificity and potentially improved pharmacokinetic properties for a targeted therapeutic effect, often with reduced estrogenic side effects. The selection of a natural or synthetic isoflavone for research and development should be guided by the specific research question, the desired biological outcome, and a thorough evaluation of the available preclinical and clinical data. Further research is warranted to elucidate the comparative efficacy of less-studied isoflavones such as 7,3'-Dihydroxy-5'-methoxyisoflavone.

References

Safety Operating Guide

Personal protective equipment for handling 7,3'-Dihydroxy-5'-methoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 7,3'-Dihydroxy-5'-methoxyisoflavone, a compound of interest in various research and development applications. The following procedures are based on best practices for handling similar isoflavone (B191592) compounds and are intended to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling chemical powders[2]. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles.[3] A face shield should also be worn when there is a risk of splashing or significant dust generation.

  • Respiratory Protection: To prevent the inhalation of airborne particles, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when handling the compound outside of a fume hood or in poorly ventilated areas[4].

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin and clothing from contamination[5]. Ensure clothing provides full coverage of the arms.

  • Footwear: Closed-toe shoes should be worn at all times in the laboratory to protect against spills.

Quantitative Safety Data Summary

The following table summarizes key safety information based on available data for similar compounds.

ParameterRecommendationSource
Exposure Controls Use in a well-ventilated area or under a chemical fume hood.[1][4]
Eye Contact Causes serious eye irritation.[1]
Skin Contact May cause skin irritation.[1][3]
Inhalation May cause respiratory irritation.[1][3]
First Aid - Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
First Aid - Skin Contact Wash with plenty of soap and water.[1][4]
First Aid - Inhalation Remove person to fresh air and keep comfortable for breathing.[1][4]
Spill Cleanup Sweep up, place in a bag and hold for waste disposal. Avoid raising dust. Ventilate area and wash spill site after material pickup is complete.[3]
Disposal Dispose of contents/container to an approved waste disposal plant.[1]

Operational and Disposal Plans

A clear and systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Workflow for Handling this compound:

Workflow for Handling this compound prep Preparation - Review SDS of similar compounds - Don appropriate PPE weigh Weighing - Use a chemical fume hood - Handle with care to avoid dust prep->weigh exp Experimentation - Follow established protocols - Maintain situational awareness weigh->exp decon Decontamination - Clean work surfaces - Decontaminate equipment exp->decon waste Waste Disposal - Segregate waste - Dispose according to institutional guidelines decon->waste remove_ppe PPE Removal - Remove gloves last - Wash hands thoroughly waste->remove_ppe

Caption: Step-by-step workflow for the safe handling of this compound.

Spill Response Plan:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS spill->notify ppe Don Appropriate PPE (respirator, gloves, etc.) notify->ppe contain Contain the Spill (use absorbent pads for solutions) ppe->contain cleanup Clean Up Spill - Sweep solid material - Use appropriate decontaminating agent contain->cleanup dispose Dispose of Waste - Place in a sealed container - Label as hazardous waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Immediate actions to take in the event of a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.